5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5,6,7-trimethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMUJQGIASARGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356275 | |
| Record name | 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128781-07-7 | |
| Record name | 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7-trimethoxy-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
This technical guide provides a comprehensive overview of the known chemical and physical properties of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical characteristics, synthesis, and spectral properties, while also touching upon the potential, yet currently undocumented, biological significance based on related molecular structures.
Core Chemical and Physical Properties
This compound is a polysubstituted indole derivative. The presence of the carboxylic acid group and the three methoxy groups on the benzene ring significantly influences its chemical properties, including its acidity, solubility, and potential for intermolecular interactions.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₅ | --INVALID-LINK-- |
| Molecular Weight | 251.24 g/mol | --INVALID-LINK-- |
| CAS Number | 128781-07-7 | --INVALID-LINK-- |
| Appearance | White to off-white solid/powder | --INVALID-LINK-- |
| Melting Point | 152-156 °C | --INVALID-LINK-- |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | --INVALID-LINK-- |
| XLogP3 (Computed) | 1.8 | --INVALID-LINK-- |
| Topological Polar Surface Area | 80.8 Ų | --INVALID-LINK-- |
Synthesis and Purification
The synthesis of this compound has been reported via a multi-step process. The general approach involves the formation of a substituted indole ester, followed by hydrolysis to the desired carboxylic acid.
Experimental Protocol: Synthesis
A common synthetic route is the Hemetsberger-Knittel indole synthesis followed by saponification.
Step 1: Synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (Indole Ester Intermediate)
The synthesis of the indole ester precursor is achieved using the Hemetsberger-Knittel methodology. This involves the reaction of an appropriate azido-cinnamate derivative, which upon heating, cyclizes to form the indole ring.
Step 2: Saponification to this compound
The methyl ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol or ethanol, followed by acidification. A reported protocol achieved a maximum yield of 85% for this step.
A general procedure for saponification is as follows:
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Dissolve the methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification
Purification of the final product can be achieved by recrystallization from an appropriate solvent system. Given its solubility profile, a mixture of a polar solvent like methanol or ethanol with water could be a suitable choice.
Spectroscopic Characterization
While specific spectra for this compound are available from commercial sources, detailed peak analyses are not widely published.[1] The expected spectral features are outlined below based on the compound's structure and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of the title compound is expected to show characteristic signals for the indole ring protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The exact chemical shifts would need to be determined experimentally.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carboxylic acid, expected around 1680-1710 cm⁻¹.
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N-H stretching of the indole ring, typically around 3300-3500 cm⁻¹.
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C-O stretching bands for the methoxy groups and the carboxylic acid.
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Aromatic C-H and C=C stretching and bending vibrations.
For comparison, a detailed study on a similar compound, 5-methoxy-1H-indole-2-carboxylic acid, provides extensive analysis of its IR spectrum, which can serve as a useful reference.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, methoxy groups, and cleavage of the indole ring.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific published data on the biological activity, mechanism of action, or interaction with signaling pathways for this compound. However, the indole-2-carboxylic acid scaffold is present in a number of biologically active molecules, suggesting potential areas for future investigation for this specific derivative.
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Anticancer Potential: Derivatives of indole-2-carboxylic acid have been explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are enzymes implicated in tumor immune evasion.
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Antiviral Activity: The indole nucleus is a key feature in some HIV-1 integrase inhibitors, where it can chelate with magnesium ions in the enzyme's active site.[2]
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Neurological Activity: The indole structure is a well-known pharmacophore that interacts with various receptors in the central nervous system, including serotonin receptors.[3] The methoxy groups on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its ability to cross the blood-brain barrier and its affinity for specific receptors.
Given the lack of specific biological data, a signaling pathway diagram cannot be constructed. Instead, a logical workflow for the initial biological evaluation of this compound is proposed below.
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate a typical workflow for the synthesis and characterization, and a proposed workflow for the initial biological screening of this compound.
Conclusion
This compound is a readily synthesizable indole derivative with well-defined physical properties. While its spectroscopic characteristics can be inferred from its structure, detailed public data is sparse. The most significant knowledge gap remains in its biological activity. Based on the activities of related indole-2-carboxylic acid derivatives, this compound represents an interesting candidate for screening in anticancer and neurological disease-focused drug discovery programs. Further research is required to elucidate its specific biological targets and mechanisms of action.
References
In-Depth Technical Guide: Spectroscopic Data and Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. This document is intended to serve as a core resource for researchers in medicinal chemistry and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Table 1: Mass Spectrometry Data
| Ion | m/z (Observed) |
| [M]+• | 251 |
| Fragment | 218 |
| Fragment | 160 |
Note: Data derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretch |
| 3300-2500 | O-H stretch (broad, characteristic of carboxylic acid) |
| ~1680 | C=O stretch (carboxylic acid) |
| ~1620, ~1470 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
Note: Assignments are based on typical vibrational frequencies for the respective functional groups and comparison with the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid.
Table 3: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted)
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~11.0-12.0 ppm: 1H, broad singlet (N-H)
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~10.0-13.0 ppm: 1H, broad singlet (COOH)
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~7.0-7.2 ppm: 1H, singlet (Ar-H at C4)
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~6.8-7.0 ppm: 1H, singlet (Ar-H at C3)
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~3.9 ppm: 3H, singlet (OCH₃)
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~3.8 ppm: 3H, singlet (OCH₃)
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~3.7 ppm: 3H, singlet (OCH₃)
¹³C NMR (Predicted)
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~165-175 ppm: COOH
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~140-155 ppm: Aromatic C-O
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~120-135 ppm: Aromatic quaternary C
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~100-120 ppm: Aromatic C-H
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~55-65 ppm: OCH₃
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding methyl ester via the Hemetsberger-Knittel reaction, followed by saponification.[2]
Synthesis of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate
This precursor is synthesized using the Hemetsberger-Knittel methodology.[2] This reaction involves the thermal decomposition of a dialkyl α-azidocinnamate, which is formed from the condensation of an aromatic aldehyde with an alkyl azidoacetate. The subsequent cyclization yields the indole ester.
Saponification of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate
The final step to obtain this compound is the hydrolysis of the methyl ester under basic conditions. A general procedure is as follows:
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Dissolution: Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a suitable solvent mixture, such as methanol and water.
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Hydrolysis: Add an excess of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH).
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Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[2]
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Workup: After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
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Acidification: Dilute the aqueous residue with water and acidify with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.
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Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. This process can yield up to 85% of the desired product.[2]
Spectroscopic Analysis Protocol
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
-
IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are typically acquired using a GC-MS system with electron ionization (EI).
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. Due to the absence of publicly available, detailed ¹H NMR spectral data for this compound in peer-reviewed literature or spectral databases at the time of this writing, this guide will focus on providing a detailed, generalized experimental protocol for acquiring and analyzing the ¹H NMR spectrum of this compound and related indole-2-carboxylic acid derivatives. Additionally, a logical workflow for the synthesis of the title compound is presented.
Data Presentation
A thorough search of scientific databases and chemical literature did not yield a complete, tabulated set of experimental ¹H NMR data (chemical shifts (δ), multiplicity, coupling constants (J), and integration) for this compound. While the synthesis of this compound is described, the detailed spectral data has not been made publicly available.[1]
For researchers who synthesize this compound, the experimental protocol provided in the subsequent section will serve as a robust methodology for obtaining high-quality ¹H NMR spectra, from which such a data table can be constructed.
Experimental Protocols
The following is a detailed protocol for the acquisition of a ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (≥95%), as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: The choice of solvent is critical for ¹H NMR spectroscopy. Deuterated solvents are used to avoid large solvent signals in the spectrum. For indole carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and because the acidic protons (N-H and COOH) are often observable as broad singlets. Other potential solvents include Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃) with a small amount of DMSO-d₆ to aid solubility and observe exchangeable protons.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, for most modern NMR spectrometers, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at ~2.50 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
NMR Tube: Use a high-quality, clean, and dry NMR tube to ensure optimal magnetic field homogeneity.
2.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer:
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Temperature: 298 K (25 °C). Temperature stability is important for consistent chemical shifts.
-
Spectral Width (SW): A spectral width of 16 ppm, centered at approximately 6 ppm, should be sufficient to cover the expected range of proton signals for this compound.
-
Acquisition Time (AT): Typically 2-4 seconds. A longer acquisition time will result in better resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative analysis. For accurate integration (quantitative analysis), a longer relaxation delay (5 times the longest T₁ of the protons of interest) is necessary.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Receiver Gain (RG): The receiver gain should be optimized to maximize the signal without causing receiver overload or clipping of the free induction decay (FID). This is often done automatically by the spectrometer.
2.3. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift value (e.g., DMSO-d₆ at 2.50 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Interpretation: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J-values in Hz) for each signal. This information, in conjunction with the integration values, will allow for the assignment of the signals to the specific protons in the molecular structure of this compound.
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process. A logical workflow for its preparation is depicted below. This can be useful for researchers planning the synthesis and for understanding potential starting materials and intermediates.
Caption: A simplified workflow for the synthesis of this compound.
This diagram illustrates a common synthetic route where an indole ester is first synthesized using a method like the Hemetsberger-Knittel reaction, followed by saponification (hydrolysis of the ester) to yield the final carboxylic acid product.[1]
References
In-Depth Technical Guide: 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid (CAS 128781-07-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, identified by CAS number 128781-07-7, is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds and its ability to interact with various biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities and applications of this compound, drawing upon data from related indole-2-carboxylic acid derivatives to infer its potential pharmacological profile.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in the design of experimental studies.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 128781-07-7 |
| Molecular Formula | C₁₂H₁₃NO₅ |
| Molecular Weight | 251.24 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in methanol and N,N-Dimethylformamide. Sparingly soluble in glacial acetic acid. Very slightly soluble in chloroform. Practically insoluble in water.[1] |
| Storage | Store in a cool, dry place, protected from light. |
Synthesis
The synthesis of this compound can be achieved through a two-step process involving the formation of its methyl ester precursor followed by saponification.
Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
The precursor, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, can be synthesized via the Hemetsberger-Knittel methodology.[2] This process involves the reaction of an appropriate benzaldehyde with an azidoacetate followed by a thermal cyclization.
Saponification to this compound
The final compound is obtained by the saponification of the methyl ester.[2]
Experimental Protocol: Saponification
-
Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a base, for example, sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Dry the product under vacuum to yield this compound.
A visual representation of the overall synthetic workflow is provided below.
Potential Biological Activities and Therapeutic Uses
While specific biological data for this compound is limited in the public domain, the broader class of indole-2-carboxylic acid derivatives has been extensively studied, revealing a range of pharmacological activities. Based on these findings, we can infer the potential biological profile and therapeutic applications for this specific compound. The indole structure is often associated with activity at neurological targets, and the methoxy groups can enhance properties like solubility and bioavailability.
Potential as a Neuroprotective Agent via NMDA Receptor Antagonism
Derivatives of indole-2-carboxylic acid have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[3][4] Overactivation of the NMDA receptor is implicated in excitotoxic neuronal death associated with stroke and other neurological disorders.
-
Inferred Mechanism of Action: It is plausible that this compound could act as a competitive antagonist at the glycine binding site of the NMDA receptor. This would inhibit the potentiation of the NMDA receptor's response to glutamate, thereby reducing calcium influx and mitigating excitotoxicity.
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor
A competitive radioligand binding assay could be employed to determine the affinity of the compound for the glycine binding site of the NMDA receptor.
-
Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.
-
Radioligand: Use a radiolabeled ligand specific for the glycine binding site, such as [³H]glycine.
-
Assay: Incubate the membranes with the radioligand in the presence of varying concentrations of this compound.
-
Detection: After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of the compound and calculate the inhibition constant (Ki) to quantify its binding affinity.
Potential Antiviral Activity through HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the retroviral life cycle.[5][6][7] The indole-2-carboxylic acid moiety is thought to chelate with the magnesium ions in the active site of the enzyme.
-
Inferred Mechanism of Action: this compound may inhibit the strand transfer step of HIV-1 integration by binding to the active site of the integrase enzyme and chelating the essential Mg²⁺ ions.
Experimental Protocol: HIV-1 Integrase Inhibition Assay
A commercially available HIV-1 integrase assay kit can be used to evaluate the inhibitory activity of the compound.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate, and an acceptor DNA substrate.
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixture.
-
Reaction Initiation: Initiate the strand transfer reaction by adding MgCl₂.
-
Detection: The extent of the integration reaction can be quantified using various methods, such as ELISA-based detection of the integrated product.
-
Data Analysis: Calculate the IC₅₀ value to determine the concentration of the compound required to inhibit 50% of the integrase activity.
Potential Anti-inflammatory Effects via CysLT1 Receptor Antagonism
Certain indole-2-carboxylic acid derivatives have been discovered as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[8] CysLT1 receptor activation is involved in the pathophysiology of asthma and other inflammatory conditions.
-
Inferred Mechanism of Action: The compound may act as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and thereby blocking their pro-inflammatory downstream signaling.
Potential Application in Cancer Immunotherapy as an IDO1 Inhibitor
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a promising target for cancer immunotherapy.[9][10][11] Some indole-based molecules have shown inhibitory activity against IDO1.[12]
-
Inferred Mechanism of Action: this compound could potentially inhibit IDO1, leading to a decrease in kynurenine levels and an increase in tryptophan levels in the tumor microenvironment. This could restore T-cell function and enhance the anti-tumor immune response.
Potential Antioxidant Activity
The indole nucleus is known to possess antioxidant properties. The radical scavenging activity of indole derivatives can be evaluated using standard in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess antioxidant activity.[13][14][15][16]
-
Sample Preparation: Prepare solutions of this compound at various concentrations in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample). The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Summary and Future Directions
This compound is a readily synthesizable compound with a chemical scaffold that suggests a range of potential biological activities. While direct experimental data on this specific molecule is sparse, the well-documented pharmacology of related indole-2-carboxylic acid derivatives provides a strong rationale for its investigation in several key therapeutic areas, including neuroprotection, antiviral therapy, anti-inflammatory applications, and cancer immunotherapy.
Future research should focus on the systematic evaluation of this compound in the biological assays outlined in this guide. Determining its specific activity and potency at various molecular targets will be crucial in validating its potential as a lead compound for drug discovery and development. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the methoxy groups and other positions on the indole ring, could lead to the identification of even more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. libjournals.unca.edu [libjournals.unca.edu]
- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IDO (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
The Multifaceted Biological Activities of Trimethoxy Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of natural products and synthetic compounds with significant therapeutic value.[1] Among the diverse classes of indole derivatives, those bearing trimethoxy substitutions have garnered considerable attention for their potent and varied biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of trimethoxy indole derivatives. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Trimethoxy indole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the disruption of microtubule dynamics and the modulation of critical signaling pathways involved in cell proliferation and survival.[2][3]
Inhibition of Tubulin Polymerization
A primary mechanism by which several trimethoxy indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport.[2] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2][4] The 3,4,5-trimethoxyphenyl moiety is a key structural feature that contributes to this activity, mimicking the trimethoxyphenyl ring of known tubulin inhibitors like combretastatin A-4.[2]
Modulation of Signaling Pathways
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5][6] Several trimethoxy indole derivatives have been shown to inhibit this pathway, often by reducing the phosphorylation of key components like Akt and mTOR.[5] This inhibition can lead to decreased cell proliferation and the induction of apoptosis.
Signaling Pathway Diagram: Inhibition of PI3K/Akt/mTOR by Trimethoxy Indole Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
The Strategic Role of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid in the Synthesis of Complex Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a highly functionalized indole derivative that serves as a pivotal building block in the synthesis of a variety of complex natural products and their analogues.[1] Its unique substitution pattern, featuring three methoxy groups on the benzene ring, imparts distinct electronic and steric properties that are leveraged by synthetic chemists to construct intricate molecular architectures with significant biological activity. This technical guide explores the role of this versatile molecule in natural product synthesis, providing insights into its application, detailed experimental protocols, and the biological context of the resulting compounds. The indole scaffold is a common motif in pharmaceuticals, often associated with neurological activity due to its structural similarity to serotonin.[1] The additional methoxy groups on this compound can enhance solubility and bioavailability, making it an attractive starting point for medicinal chemistry campaigns.[1]
Application in Natural Product Synthesis: The Duocarmycins
A prominent example showcasing the utility of this compound is in the total synthesis of the duocarmycin family of natural products and their analogues. The duocarmycins are exceedingly potent antitumor antibiotics isolated from Streptomyces species.[2][3] Their mechanism of action involves sequence-selective alkylation of DNA, leading to cell death.[2] The synthesis of these complex molecules is a significant challenge, and the final coupling of the DNA-binding subunit with the alkylating subunit is a critical step.
In the total synthesis of (+)-duocarmycin SA, the DNA-binding fragment is derived from this compound. The carboxylic acid is activated and coupled with the indoline-containing alkylating subunit to form the final natural product.[1]
Synthesis of iso-Duocarmycin SA
A detailed synthesis of iso-duocarmycin SA, a key analogue of the natural product, highlights the practical application of this compound. The final step of this synthesis involves the coupling of the indole carboxylic acid with the hydrochloride salt of the indoline alkylation subunit.[4]
Quantitative Data Presentation
The following table summarizes the quantitative data for the key coupling step in the synthesis of an iso-duocarmycin SA analogue.
| Step | Reactants | Reagents | Solvent | Time | Yield | Reference |
| Amide Coupling | Indoline hydrochloride salt, this compound | EDCI (4 equiv), NaHCO₃ (1.0 equiv) | DMF | 30 min | 82% | [4] |
Experimental Protocols
General Protocol for Amide Coupling in Indole-2-Carboxamide Synthesis
The synthesis of indole-2-carboxamides from indole-2-carboxylic acids is a fundamental transformation. The following is a general protocol that can be adapted for the coupling of this compound with various amines.
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., EDCI, HATU, BOP)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 - 1.5 eq).
-
If required by the coupling agent, add an auxiliary reagent such as HOBt (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.
-
Add the base (2.0 - 3.0 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Synthetic Workflow for iso-Duocarmycin SA Analogue
Caption: Synthetic route to an iso-Duocarmycin SA analogue.
Signaling Pathway of Tubulin Polymerization Inhibitors
Many natural products derived from indole precursors exhibit anticancer activity by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Signaling Pathway of Dual EGFR/CDK2 Inhibitors
Some indole-based synthetic compounds act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), leading to a synergistic anticancer effect.
Caption: Dual inhibition of EGFR and CDK2 signaling pathways.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of complex, biologically active natural products and their analogues. Its utility is well-demonstrated in the synthesis of the potent antitumor agent Duocarmycin SA and its derivatives. The ability to readily form amide bonds with various amines makes it a key component for generating libraries of bioactive molecules. The resulting compounds often target fundamental cellular processes, such as tubulin polymerization and key signaling pathways like EGFR and CDK2, highlighting the importance of this indole derivative in the development of novel therapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this exciting area of natural product synthesis and medicinal chemistry.
References
An In-depth Technical Guide to 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a polysubstituted indole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and natural product synthesis. Its unique substitution pattern on the indole core suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and the current understanding of the biological relevance of this compound. While its specific molecular targets and signaling pathways remain an active area of investigation, this document consolidates the available knowledge to serve as a foundational resource for researchers.
Introduction
Indole and its derivatives are a cornerstone of heterocyclic chemistry and are integral to a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The strategic placement of substituents on the indole scaffold can profoundly influence the molecule's physicochemical properties and its interaction with biological systems. This compound, with its electron-donating methoxy groups on the benzene ring and a carboxylic acid moiety at the 2-position, presents an intriguing scaffold for chemical exploration and drug design. This guide aims to provide a detailed technical overview of this specific indole derivative.
Discovery and History
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₅ | PubChem[1] |
| Molecular Weight | 251.23 g/mol | PubChem[1] |
| CAS Number | 128781-07-7 | Echemi[2] |
| IUPAC Name | This compound | PubChem[1] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | Echemi[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity (typical) | 95% | Sigma-Aldrich[3] |
Synthesis
The most prominently cited method for the synthesis of this compound is the Hemetsberger-Knittel indole synthesis . This multi-step process provides a reliable route to the target compound.
Synthetic Workflow
The overall synthetic workflow can be visualized as a three-stage process starting from commercially available precursors.
Experimental Protocols
While a detailed, step-by-step protocol from a peer-reviewed publication is not available, the following general procedures are based on the established Hemetsberger-Knittel methodology.
Step 1: Synthesis of Ethyl Azidoacetate
This reaction is a standard nucleophilic substitution (SN2) where the azide ion displaces the bromide from ethyl bromoacetate.
-
Reaction: Ethyl bromoacetate is reacted with sodium azide in a suitable polar aprotic solvent such as THF.
-
Work-up: The reaction mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield ethyl azidoacetate.
-
Reported Yield: Yields as high as 93% have been reported for this step.
Step 2: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
This is the core Hemetsberger-Knittel reaction.
-
Aldol Condensation: 3,4,5-Trimethoxybenzaldehyde is condensed with ethyl azidoacetate in the presence of a base (e.g., sodium methoxide in methanol) to form the corresponding vinyl azide intermediate.
-
Thermal Cyclization: The purified vinyl azide is then heated in a high-boiling solvent like xylenes. This induces a thermal cyclization and nitrogen extrusion to form the indole ring.
-
Purification: The resulting indole ester is typically purified by recrystallization from a solvent such as methanol.
-
Reported Yield: The cyclization step has been reported with yields up to 96%.
Step 3: Saponification to this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Reaction: The methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is treated with a base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an alcohol (e.g., methanol or ethanol).
-
Work-up: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The product is collected by filtration, washed with water, and dried.
-
Reported Yield: This final step has been reported with a maximum yield of 85%.
Spectroscopic Data
The identity and purity of this compound are confirmed by various spectroscopic techniques.
| Data Type | Key Features |
| ¹H NMR | Data available, though specific peak assignments require further analysis. |
| ¹³C NMR | Data available, providing information on the carbon skeleton. |
| Mass Spectrometry | Predicted collision cross-section data is available, which can aid in identification. |
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively studied, and there is a lack of quantitative data from specific biological assays. However, based on its chemical structure and the known activities of related indole derivatives, several potential applications are hypothesized.
-
Pharmaceutical Development: The indole scaffold is a common feature in many neurologically active drugs, and it is suggested that this compound could be explored for its potential in treating neurological disorders, possibly through interaction with serotonin receptors.[4] The methoxy groups may enhance its solubility and bioavailability, making it a more drug-like molecule.[4]
-
Intermediate in Natural Product Synthesis: This compound serves as a valuable building block for the synthesis of more complex, biologically active natural products.[4]
-
Drug Discovery Scaffold: The indole-2-carboxylic acid moiety has been identified as a promising scaffold for the development of inhibitors for various enzymes, including HIV-1 integrase. While this specific trimethoxy derivative has not been reported in this context, it represents a potential starting point for the design of new inhibitors.
Signaling Pathways: An Area for Future Research
A critical aspect of understanding the biological potential of any compound is the elucidation of its mechanism of action, including the specific signaling pathways it modulates. Currently, there is no published research that definitively links this compound to a specific signaling pathway.
While some related indole-2-carboxylic acid derivatives have been shown to target specific enzymes or receptors, it is not scientifically sound to extrapolate these findings directly to the 5,6,7-trimethoxy analog without experimental validation.
Therefore, the creation of a signaling pathway diagram for this compound would be speculative at this time. Future research efforts should be directed towards screening this compound against a panel of biological targets to identify its molecular binding partners and subsequently delineate its effects on cellular signaling.
Conclusion
This compound is a readily accessible indole derivative with potential for further exploration in medicinal chemistry and drug discovery. Its synthesis via the Hemetsberger-Knittel reaction is well-established. While its physicochemical properties are characterized, a significant knowledge gap exists regarding its specific biological activity and mechanism of action. This guide has summarized the current state of knowledge and highlights the need for further investigation into the pharmacological profile of this compound to unlock its full therapeutic potential. The lack of data on its interaction with signaling pathways presents a clear opportunity for future research in this area.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a polysubstituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products. The presence of three methoxy groups on the benzene ring of the indole core suggests potential for this molecule in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its synthesis, physicochemical properties, and potential, though currently underexplored, biological significance. While direct biological activity data for this specific compound is limited in publicly accessible literature, its structural similarity to other biologically active indoles warrants its investigation as a potential therapeutic agent or a key intermediate in the synthesis of more complex molecules.
Chemical Identity and Synonyms
A clear identification of a chemical entity is crucial for researchers. Below is a table summarizing the primary identifiers and known synonyms for this compound.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 128781-07-7[1] |
| Molecular Formula | C₁₂H₁₃NO₅[1] |
| Synonyms | 5,6,7-trimethoxyindole-2-carboxylic acid; 1H-Indole-2-carboxylic acid, 5,6,7-trimethoxy-; MLS000067352; SMR000124840; Opera_ID_1223; ACMC-1C4US; AMTGC090; SCHEMBL1771123; DTXSID40356275 |
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Weight | 251.24 g/mol | [1] |
| Physical Form | Solid | Commercial Suppliers |
| Purity | Typically ≥95% | Commercial Suppliers |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |
Synthesis
The synthesis of this compound can be achieved through a two-step process starting from a suitable precursor. The overall synthetic workflow is depicted in the diagram below.
Experimental Protocols
Step 1: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
This precursor can be synthesized using the Hemetsberger-Knittel methodology.[3]
-
Reaction: A base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with ethyl azidoacetate.
-
Procedure:
-
To a solution of sodium methoxide in ethanol, add ethyl azidoacetate.
-
3,4,5-Trimethoxybenzaldehyde is then added to the mixture.
-
The resulting vinyl azide intermediate is isolated.
-
The vinyl azide is then refluxed in an appropriate high-boiling solvent such as xylenes to induce ring closure.
-
-
Yield: This reaction has been reported to produce the desired methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate with a high yield of up to 96%.[3]
Step 2: Saponification to this compound
The final product is obtained by the hydrolysis of the methyl ester.
-
Reaction: Base-mediated hydrolysis (saponification) of the methyl ester.
-
Procedure:
-
Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of methanol and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
-
Yield: This saponification reaction has been reported to yield this compound with a maximum yield of 85%.[3]
Potential Biological Applications
Anticancer Drug Development
The compound has been synthesized as a precursor for a novel Combretastatin A4 (CA-4) analog.[3] CA-4 is a potent natural product that inhibits tubulin polymerization, leading to vascular disruption in tumors.[4][5] The synthesis of a CA-4 analog incorporating the 5,6,7-trimethoxy-1H-indole moiety suggests that this scaffold is of interest in the development of new anticancer agents that target the microtubule network.
Neurological Disorders
The indole nucleus is a core component of the neurotransmitter serotonin. Consequently, many indole derivatives interact with serotonin receptors and other targets within the central nervous system.[6] The potential for this compound or its derivatives to modulate serotonergic pathways makes it a candidate for investigation in the context of neurological and psychiatric disorders.
A general protocol for a serotonin receptor binding assay is provided below for researchers interested in exploring this potential.
Experimental Protocol: Serotonin 5-HT₂A Receptor Binding Assay (General)
This protocol is a generalized procedure and would require optimization for specific compounds and laboratory conditions.
-
Objective: To determine the binding affinity of a test compound for the 5-HT₂A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT₂A receptor.
-
Radioligand (e.g., [³H]ketanserin).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT₂A ligand).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Harvest the membranes onto the filter plates and wash to remove unbound radioligand.
-
Add scintillation cocktail to each well and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Hypothetical Neuroprotective Signaling Pathway
While not directly demonstrated for this compound, related indole-containing molecules have been shown to exert neuroprotective effects through the activation of the Nrf2 signaling pathway.[7][8][9] This pathway is a key regulator of cellular antioxidant responses. A hypothetical model for how an indole derivative might confer neuroprotection via this pathway is presented below. It is important to note that this is a speculative pathway based on related compounds and has not been experimentally validated for this compound.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While direct evidence of its biological activity is currently scarce in the public domain, its role as a precursor in the synthesis of a Combretastatin A4 analog and the known neuropharmacological relevance of the indole scaffold provide strong rationale for its further exploration. Researchers in oncology and neuroscience may find this compound to be a valuable starting point for the development of novel therapeutic agents. Future studies should focus on screening this molecule in various biological assays to elucidate its potential pharmacological profile.
References
- 1. This compound | C12H13NO5 | CID 821052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from available literature on its synthesis, related indole derivatives, and computational predictions. The document covers its chemical identity, predicted physicochemical properties, a detailed synthesis protocol, and a discussion on its potential molecular conformation. Furthermore, potential, albeit unconfirmed, biological activities are discussed based on related compounds. This guide aims to be a foundational resource for researchers interested in this molecule for applications in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a polysubstituted indole derivative. Its core structure consists of a bicyclic indole ring system with three methoxy groups at the 5, 6, and 7 positions of the benzene ring and a carboxylic acid group at the 2-position of the pyrrole ring.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 128781-07-7 | [1] |
| Molecular Formula | C₁₂H₁₃NO₅ | [1] |
| Molecular Weight | 251.24 g/mol | [2] |
| Canonical SMILES | COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC | [1] |
| InChI Key | JZMUJQGIASARGH-UHFFFAOYSA-N | [1] |
| Melting Point | 152-156 °C | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |
| XLogP3 (Computed) | 1.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 251.07937252 g/mol | [1] |
| Monoisotopic Mass | 251.07937252 g/mol | [1] |
| Topological Polar Surface Area | 88.9 Ų | [1] |
| Heavy Atom Count | 18 | [1] |
Molecular Structure and Conformation
Predicted Molecular Structure
The molecular structure of this compound is characterized by a planar indole bicyclic system. The carboxylic acid group at position 2 and the three methoxy groups at positions 5, 6, and 7 are the key functional groups that will dictate the molecule's chemical reactivity, intermolecular interactions, and overall conformation.
Conformational Analysis
Direct experimental data from X-ray crystallography for this compound is not currently available in the public domain. However, insights into its conformational preferences can be inferred from related studies.
A study on the synthesis of this molecule noted the presence of extra signals in its ¹H-NMR spectrum. This was hypothesized to be a result of spatial interactions between the N-H proton of the indole ring and the adjacent methoxy groups. This suggests that the rotation of the methoxy groups may be hindered, leading to distinct conformational isomers that are observable on the NMR timescale.
The planarity of the indole ring is expected to be maintained. The primary conformational flexibility arises from the rotation around the C2-C(OOH) bond and the C-O bonds of the three methoxy groups. The presence of the bulky methoxy group at position 7, adjacent to the indole nitrogen, could lead to steric hindrance, influencing the orientation of the carboxylic acid group and potentially causing slight deviations from planarity in the substituent groups.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound has been reported via the saponification of its corresponding methyl ester, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate[3]. The following is a detailed protocol based on this literature.
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols: Hemetsberger-Knittel Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Hemetsberger-Knittel reaction, a powerful method for the formation of the indole scaffold. The protocol is presented in a step-by-step format, suitable for practical application in a laboratory setting. All quantitative data, including reaction yields and conditions, are summarized for clarity. Additionally, a graphical representation of the synthetic workflow is provided to facilitate understanding of the process.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds with significant biological activities. The Hemetsberger-Knittel synthesis is a thermal cyclization of an α-azido-β-aryl-acrylate to an indole-2-carboxylate ester.[1][2] This method offers a versatile route to substituted indoles. This protocol details the synthesis of this compound, a key intermediate for various pharmacologically active molecules. The synthesis proceeds via a three-step sequence: a Knoevenagel condensation, a Hemetsberger-Knittel thermal cyclization, and a final saponification step.
Data Presentation
The following table summarizes the quantitative data for the three-step synthesis of this compound.
| Step | Reaction | Starting Materials | Key Reagents/Conditions | Product | Yield (%) |
| 1 | Knoevenagel Condensation | 3,4,5-Trimethoxybenzaldehyde, Ethyl Azidoacetate | Sodium Ethoxide, Ethanol | Ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate | ~86 |
| 2 | Hemetsberger-Knittel Cyclization | Ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate | Xylenes, Reflux | Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | ~96 |
| 3 | Saponification | Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | Lithium Hydroxide, THF/H₂O | This compound | ~85[1] |
Experimental Protocols
Step 1: Knoevenagel Condensation - Synthesis of Ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate
This procedure describes the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with ethyl azidoacetate.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Ethyl Azidoacetate
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add 3,4,5-trimethoxybenzaldehyde (1.0 eq.) and stir until dissolved.
-
Add ethyl azidoacetate (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate as a solid.
Step 2: Hemetsberger-Knittel Cyclization - Synthesis of Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
This protocol describes the thermal cyclization of the vinyl azide intermediate to the corresponding indole-2-carboxylate.
Materials:
-
Ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate
-
Xylenes (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (1.0 eq.) in anhydrous xylenes.
-
Heat the solution to reflux and maintain for 1-2 hours. The reaction can be monitored by the evolution of nitrogen gas (use a bubbler) and by TLC.
-
Once the reaction is complete (no more starting material by TLC), cool the mixture to room temperature.
-
Remove the xylenes under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield pure ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.[1]
Step 3: Saponification - Synthesis of this compound
This procedure details the hydrolysis of the indole-2-carboxylate ester to the final carboxylic acid.
Materials:
-
Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq.) to the solution and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
After completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Experimental protocol for the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on the Hemetsberger-Knittel indole synthesis, followed by saponification of the resulting ester.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process commencing with the synthesis of the key intermediate, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, via the Hemetsberger-Knittel methodology. This intermediate is then hydrolyzed to the target carboxylic acid. An alternative, though less detailed in the context of this specific molecule, is the Japp-Klingemann reaction followed by Fischer indole synthesis.[1][2]
The primary starting material for the Hemetsberger-Knittel route is 3,4,5-trimethoxybenzaldehyde, which is condensed with ethyl azidoacetate. The resulting α-azido-cinnamic ester undergoes thermal cyclization to form the indole ester.
II. Experimental Protocols
This section details the step-by-step procedures for the synthesis of the intermediate ester and its subsequent conversion to the final product.
A. Synthesis of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate
This procedure follows the Hemetsberger-Knittel methodology.[3]
Step 1: Synthesis of Ethyl Azidoacetate
-
In a well-ventilated fume hood, dissolve sodium azide in a suitable polar protic solvent such as methanol.
-
Add ethyl bromoacetate to the solution in a dropwise manner while maintaining the temperature.
-
Stir the reaction mixture at room temperature for a specified duration to allow for the SN2 reaction to complete.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl azidoacetate. A yield of up to 93% has been reported for this step.[3]
Step 2: Condensation and Cyclization to Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate
-
Dissolve 3,4,5-trimethoxybenzaldehyde and ethyl azidoacetate in a suitable solvent system.
-
Add a base (e.g., sodium ethoxide) to catalyze the condensation reaction.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting vinyl azide is then subjected to thermal cyclization by refluxing in a high-boiling solvent like xylenes.
-
After cyclization, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as warm methanol, to obtain methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate as a crystalline solid. A yield of up to 96% for the indole ester has been reported.[3]
B. Synthesis of this compound
Step 3: Saponification of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate
-
Dissolve the methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and monitor the reaction progress by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. A maximum yield of 85% has been reported for this saponification step.[3] In some studies, an overall yield of 72% for the synthesis of the final product has been achieved.[3]
III. Data Presentation
The following table summarizes the key quantitative data from the synthesis.
| Step | Product | Reported Yield |
| 1. Azide Formation | Ethyl Azidoacetate | up to 93%[3] |
| 2. Condensation & Cyclization | Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | up to 96%[3] |
| 3. Saponification | This compound | up to 85%[3] |
| Overall | This compound | ~72% [3] |
IV. Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthetic workflow for this compound.
V. Alternative Synthetic Routes
An alternative pathway to indole-2-carboxylic esters involves the Japp-Klingemann reaction followed by Fischer indole synthesis.[1][2][4][5][6] This route typically starts with the diazotization of an aniline, in this case, 3,4,5-trimethoxyaniline, followed by reaction with a β-ketoester. The resulting hydrazone is then cyclized under acidic conditions to form the indole ring. While this is a powerful and versatile method for indole synthesis, a detailed, optimized protocol specifically for this compound was not as readily available in the surveyed literature as the Hemetsberger-Knittel approach. The synthesis of the requisite 3,4,5-trimethoxyaniline can be achieved from 3,4,5-trimethoxybenzoic acid via a Hofmann rearrangement or by reduction of 1,2,3-trimethoxy-5-nitrobenzene.[7][8][9][10]
VI. Conclusion
The presented protocol provides a detailed and reliable method for the synthesis of this compound. The Hemetsberger-Knittel approach offers a high-yielding route to the precursor ester, which can be efficiently saponified to the desired product. This application note serves as a valuable resource for researchers engaged in the synthesis of complex indole derivatives for various applications in drug discovery and development.
References
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Using 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid as a pharmaceutical intermediate
Application Notes and Protocols: 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polysubstituted indole derivative that serves as a versatile pharmaceutical intermediate. Its unique structure, featuring a reactive carboxylic acid handle and electron-rich trimethoxy-substituted benzene ring, makes it a valuable building block for the synthesis of complex heterocyclic compounds and pharmacologically active agents. The indole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of biological activities. The methoxy groups can enhance solubility and bioavailability and provide specific steric and electronic properties that influence molecular interactions with biological targets.
These application notes provide an overview of the properties of this compound, protocols for its synthesis and its application in the synthesis of duocarmycin analogues, a class of potent DNA alkylating agents.
Properties of this compound
A summary of the key chemical and physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₅ |
| Molecular Weight | 251.24 g/mol |
| CAS Number | 128781-07-7 |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in methanol, DMF; sparingly soluble in glacial acetic acid; practically insoluble in water.[1] |
Key Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of bioactive molecules. Its primary utility lies in its role as the "DNA-binding unit" in the synthesis of analogues of natural products like the duocarmycins. The duocarmycins are a class of highly potent antitumour antibiotics that exert their cytotoxic effects by binding to the minor groove of DNA and alkylating the N3 position of adenine.[2][3][4]
The indole-2-carboxamide moiety, formed by coupling the carboxylic acid with an appropriate amine, is crucial for the specific positioning of the molecule within the DNA helix, which in turn facilitates the alkylation reaction by the "alkylating subunit" of the drug.[3]
Experimental Protocols
Synthesis of this compound
The title compound can be efficiently synthesized from its corresponding methyl ester via a saponification reaction.
Reaction Scheme: Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate → this compound
Protocol:
-
Dissolve Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a suitable solvent mixture (e.g., methanol and water).
-
Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Once the starting material is consumed, cool the mixture and carefully acidify with a dilute acid (e.g., 1 M HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
| Parameter | Value | Reference |
| Starting Material | Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | [3] |
| Reagents | NaOH or KOH, HCl | [3] |
| Solvent | Methanol/Water | [3] |
| Reaction Time | Varies (monitor by TLC) | [3] |
| Yield | Up to 85% | [3] |
Application Protocol: Amide Coupling to Synthesize a Duocarmycin Analogue
This protocol describes the coupling of this compound with an amine-containing fragment to form the core of a duocarmycin analogue, as adapted from patent literature.[5]
Reaction Scheme: this compound + Amine-Fragment → Indole-2-carboxamide Derivative
Protocol:
-
Suspend the amine-containing fragment in a suitable aprotic solvent such as N,N-Dimethylacetamide (DMA).
-
Add this compound (1.0 equivalent) to the suspension.
-
Add an amide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl, ~1.8 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Upon completion, quench the reaction by adding a dilute aqueous solution of sodium bicarbonate (NaHCO₃).
-
Collect the precipitated solid product by filtration.
-
Wash the solid with water and dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate).
| Parameter | Value | Reference |
| Starting Material | This compound | [5] |
| Coupling Reagent | EDCI.HCl | [5] |
| Solvent | N,N-Dimethylacetamide (DMA) | [5] |
| Reaction Time | 1 hour | [5] |
| Workup | Aqueous NaHCO₃ quench, filtration | [5] |
| Estimated Yield | 70-90% (Typical for EDCI couplings) | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of an indole-2-carboxamide derivative.
Logical Relationship Diagram
Caption: Synthesis of a Duocarmycin Analogue from Intermediates.
Signaling Pathway: Duocarmycin-Mediated DNA Alkylation
Caption: Mechanism of action for Duocarmycin analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. gosset.ai [gosset.ai]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duocarmycin - Wikipedia [en.wikipedia.org]
- 5. WO2020157662A1 - Duocarmycin analogues - Google Patents [patents.google.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Derivatization of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a versatile scaffold in medicinal chemistry. Its unique substitution pattern offers opportunities for developing novel therapeutic agents. This document provides detailed application notes and protocols for the derivatization of this indole core, focusing on the synthesis of potent antimitotic agents that act as vascular disrupting agents. The protocols are based on established synthetic methodologies for indole-2-carboxamides and related analogues.
Application: Development of Antimitotic and Vascular Disrupting Agents
Derivatives of the 5,6,7-trimethoxyindole scaffold have shown significant potential as anticancer agents. Specifically, N-methyl-5,6,7-trimethoxyindoles have been synthesized and evaluated for their antiproliferative activities and their ability to disrupt tumor vasculature.[1] These compounds function by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.[1] Furthermore, these derivatives have demonstrated selective activity against activated human umbilical vein endothelial cells (HUVECs), highlighting their potential as vascular disrupting agents that can target the blood supply of tumors.[1]
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activities of key N-methyl-5,6,7-trimethoxyindole derivatives against a panel of human cancer cell lines and activated HUVECs.[1]
| Compound | R Group | A549 IC₅₀ (nM) | HT-29 IC₅₀ (nM) | KB IC₅₀ (nM) | P388 IC₅₀ (nM) | Activated HUVECs IC₅₀ (nM) |
| 21 | 3-hydroxy-4-methoxyphenyl | 31 | 22 | 28 | 35 | 125 |
| 31 | 3-amino-4-methoxyphenyl | 45 | 38 | 52 | 61 | Not Reported |
Experimental Protocols
The following protocols describe the key synthetic steps for the derivatization of this compound and related precursors to generate biologically active molecules.
Protocol 1: Amide Coupling of this compound
This protocol describes a general method for the synthesis of 5,6,7-trimethoxy-1H-indole-2-carboxamides, a common derivatization strategy.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 5,6,7-trimethoxy-1H-indole-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-Methyl-5,6,7-trimethoxyindoles (Precursor Synthesis)
This protocol is adapted from the synthesis of antimitotic N-methyl-5,6,7-trimethoxyindoles and describes the initial steps to obtain the key indole precursor.[1]
Step 1: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
-
Utilize the Hemetsberger-Knittel indole synthesis methodology to prepare the indole ester.[2]
-
React 3,4,5-trimethoxybenzaldehyde with ethyl azidoacetate in the presence of a base (e.g., sodium ethoxide in ethanol).
-
The resulting vinyl azide undergoes thermal cyclization in a high-boiling solvent like xylene to yield methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.[2]
Step 2: N-Methylation of the Indole Ring
-
To a solution of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.
-
Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain methyl 1-methyl-5,6,7-trimethoxy-1H-indole-2-carboxylate.
Step 3: Reduction of the Ester to the Aldehyde
-
Reduce the methyl ester from the previous step to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Oxidize the resulting alcohol to the aldehyde using an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in DCM.
Step 4: Wittig Reaction to introduce the Aryl Moiety
-
Prepare the appropriate phosphonium ylide from the desired substituted benzyl bromide (e.g., 3-benzyloxy-4-methoxybenzyl bromide) and triphenylphosphine.
-
React the aldehyde from Step 3 with the ylide in a suitable solvent like THF to yield the stilbene-like intermediate.
Step 5: Final Derivatization (e.g., Hydroxylation, Amination)
-
The final functional groups on the appended aryl ring can be introduced through standard organic transformations. For example, a benzyloxy group can be deprotected to a hydroxyl group via catalytic hydrogenation. An amino group can be introduced by reduction of a nitro group.
Visualizations
Caption: Experimental workflow for the derivatization and biological evaluation of this compound.
Caption: Proposed signaling pathway for the antimitotic activity of 5,6,7-trimethoxyindole derivatives.
Caption: Logical relationships in the Structure-Activity Relationship (SAR) of N-methyl-5,6,7-trimethoxyindole derivatives.
References
Application of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid in Neurological Disorder Research: A Review of Related Indole Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the potential applications of indole-2-carboxylic acid derivatives in neurological disorder research. Due to a notable scarcity of specific studies on 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid , this report focuses on the well-researched, structurally similar analogue, 5-methoxy-1H-indole-2-carboxylic acid (MICA) , and the broader class of indole-2-carboxylates. The findings on these related compounds offer valuable insights into the potential mechanisms and experimental approaches that could be relevant for investigating this compound.
Application Notes
Indole-2-carboxylic acid derivatives have emerged as a promising class of compounds for the investigation and potential treatment of various neurological disorders. Their therapeutic potential is primarily attributed to their ability to modulate key signaling pathways involved in neuroprotection and neurotransmission.
One of the most studied compounds in this family is 5-methoxy-1H-indole-2-carboxylic acid (MICA). Research has demonstrated its neuroprotective effects, particularly in the context of ischemic stroke.[1][2] The proposed mechanism of action for MICA involves the targeting of mitochondrial dihydrolipoamide dehydrogenase (DLDH), a key enzyme in cellular energy metabolism.[3] Inhibition of DLDH by MICA is believed to induce a state of "chemical preconditioning," which confers neuroprotection against subsequent ischemic insults. This preconditioning effect is associated with the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1]
Furthermore, the indole-2-carboxylic acid scaffold has been identified as a privileged structure for targeting the N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and excitotoxicity. Specifically, derivatives of indole-2-carboxylic acid have been shown to act as competitive antagonists at the glycine binding site of the NMDA receptor.[4][5] This modulation of NMDA receptor activity is a key area of interest for conditions associated with excitotoxic neuronal death, such as stroke and epilepsy.[5]
The broader family of indole derivatives is also being explored for its antioxidant and anti-inflammatory properties in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7] Studies have shown that certain indole compounds can mitigate oxidative stress and reduce the production of pro-inflammatory cytokines.[6]
While direct experimental data on this compound is limited, its structural similarity to MICA suggests that it may possess comparable biological activities. The presence of three methoxy groups on the benzene ring could influence its lipophilicity, metabolic stability, and target engagement, warranting further investigation into its potential as a neuroprotective agent.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on relevant indole-2-carboxylic acid derivatives.
| Compound | Assay | Model System | Key Finding | Reference |
| 5-methoxy-1H-indole-2-carboxylic acid (MICA) | Infarct Volume Reduction | Rat model of transient middle cerebral artery occlusion (tMCAO) | Significant reduction in brain infarction volume in MICA-treated group compared to control. | [1] |
| DLDH Activity Assay | Rat brain tissue | MICA treatment led to lower DLDH activity compared to the control group. | [1] | |
| Nrf2 Signaling Activation | In vitro and in vivo models | MICA administration resulted in increased expression of Nrf2 and its downstream target NQO1. | [1] | |
| Indole-2-carboxylic acid (I2CA) | NMDA Receptor Antagonism | Xenopus oocytes expressing rat cortex mRNA | Competitively inhibited the potentiation of NMDA-gated current by glycine. | [5] |
| Neuroprotection in Ischemia Model | Mongolian gerbil hippocampal neurons | Reduced damage associated with transient bilateral carotid artery occlusion. | [4] | |
| Indole derivative NC009-1 | Anti-inflammatory Activity | MPP+-activated human microglial HMC3 cells | Reduced the production of nitric oxide (NO), IL-6, and TNF-α. | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving indole-2-carboxylic acid derivatives are provided below. These protocols can serve as a foundation for designing studies on this compound.
Protocol 1: In Vivo Model of Ischemic Stroke (tMCAO)
Objective: To evaluate the neuroprotective effect of a test compound against ischemic brain injury.
Model: Male Sprague-Dawley rats (280-300 g).
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Monitor rectal temperature and maintain it at 37°C using a heating pad.
-
tMCAO Surgery:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
-
Reperfusion: After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Compound Administration: The test compound (e.g., MICA) can be administered via dietary intake for a specified period (e.g., 4 weeks) prior to surgery, or via injection at a specific time point relative to the ischemic insult.[1]
-
Infarct Volume Assessment (24 hours post-reperfusion):
-
Sacrifice the animal and remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
TTC stains viable tissue red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
Protocol 2: Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay
Objective: To measure the effect of a test compound on DLDH enzyme activity.
Procedure:
-
Sample Preparation: Homogenize brain tissue samples in a suitable buffer (e.g., phosphate buffer).
-
Assay Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer
-
NAD⁺
-
Dihydrolipoamide
-
Tissue homogenate (containing DLDH)
-
Test compound at various concentrations
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate (dihydrolipoamide).
-
Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the DLDH activity as the rate of NADH production and compare the activity in the presence of the test compound to a vehicle control.
Protocol 3: NMDA Receptor Activity Assay using Xenopus Oocytes
Objective: To assess the effect of a test compound on NMDA receptor function.
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
mRNA Injection: Inject oocytes with mRNA isolated from rat cerebral cortex to express functional NMDA receptors.
-
Two-Electrode Voltage Clamp:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with KCl for voltage clamping.
-
Hold the membrane potential at a fixed voltage (e.g., -70 mV).
-
-
Drug Application:
-
Apply NMDA and glycine to the oocyte to elicit an inward current.
-
Co-apply the test compound with NMDA and glycine to determine its effect on the current.
-
Perform dose-response experiments to determine the IC₅₀ of the compound.
-
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the test compound.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of indole-2-carboxylic acid derivatives in neurological disorders.
Caption: Proposed mechanism of MICA-induced neuroprotection.
Caption: Modulation of the NMDA receptor by indole-2-carboxylic acids.
Caption: General experimental workflow for evaluating novel compounds.
References
- 1. Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 4. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Bioactive Molecules from 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a versatile scaffold for the synthesis of novel bioactive molecules. Its unique structure, featuring a substituted indole core, makes it an attractive starting material for the development of therapeutic agents, particularly in the field of oncology. The indole ring system is a key component of numerous natural and synthetic compounds that exhibit potent biological activities, including the inhibition of tubulin polymerization, a clinically validated target for anticancer drugs.
This document provides detailed application notes and experimental protocols for the synthesis of bioactive N-substituted 5,6,7-trimethoxy-1H-indole-2-carboxamides and the evaluation of their biological activity as potential antimitotic agents.
Synthesis of Bioactive Molecules
The primary synthetic route to generate a diverse library of bioactive molecules from this compound involves the formation of an amide bond with various primary and secondary amines. This amide coupling reaction is a robust and widely used transformation in medicinal chemistry.
General Synthesis Workflow
The overall workflow for the synthesis and initial biological evaluation of N-substituted 5,6,7-trimethoxy-1H-indole-2-carboxamides is depicted below.
Caption: General workflow for the synthesis and evaluation of bioactive indole-2-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of N-(Aryl)-5,6,7-trimethoxy-1H-indole-2-carboxamide
This protocol describes a general method for the amide coupling of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 3,4,5-trimethoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired N-(Aryl)-5,6,7-trimethoxy-1H-indole-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Bioactivity Data
While specific bioactivity data for N-substituted 5,6,7-trimethoxy-1H-indole-2-carboxamides is not extensively reported, the antiproliferative activity of closely related N-methyl-5,6,7-trimethoxyindole derivatives highlights the potential of this scaffold.[1] These compounds have demonstrated potent inhibition of cancer cell growth and tubulin polymerization.[1] The table below summarizes the IC₅₀ values for representative compounds from this class against various human cancer cell lines.[1]
| Compound | HCT-116 (Colon) IC₅₀ (nM) | A549 (Lung) IC₅₀ (nM) | K562 (Leukemia) IC₅₀ (nM) | MCF-7 (Breast) IC₅₀ (nM) |
| Compound 21 | 22 | 35 | 41 | 125 |
| Compound 31 | 25 | 31 | 38 | 98 |
Data sourced from a study on N-methyl-5,6,7-trimethoxylindoles.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
A key mechanism of action for many bioactive indole derivatives is the inhibition of tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for antimitotic indole derivatives.
Caption: Proposed mechanism of action for indole-based tubulin polymerization inhibitors.
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Colchicine or Nocodazole)
-
Negative control (DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add tubulin to the reaction mixture to a final concentration of 3 mg/mL.
-
Add the test compound at various concentrations (e.g., 0.1 to 100 µM) to the wells of a pre-warmed (37°C) 96-well plate. Include positive and negative controls.
-
To initiate the polymerization, add the tubulin-containing reaction mixture to each well.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50% at the end of the incubation period.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a test compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT-116, HeLa)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.
Conclusion
This compound serves as a valuable starting point for the synthesis of novel bioactive compounds with potential as anticancer agents. The protocols outlined in this document provide a framework for the synthesis of N-substituted indole-2-carboxamides and their evaluation as inhibitors of tubulin polymerization and inducers of G2/M cell cycle arrest. The structure-activity relationship of related indole derivatives suggests that this class of compounds holds significant promise for the development of new antimitotic drugs. Further derivatization and biological testing are warranted to explore the full therapeutic potential of this chemical scaffold.
References
Application Notes and Protocols: Amide Coupling Reactions with 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide derivatives of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents. The unique structure of this acid, featuring electron-donating methoxy groups on the indole ring, makes its derivatives promising candidates for various biological targets. This document outlines common and effective amide coupling methodologies, offering a guide for researchers in medicinal chemistry and drug discovery. The indole-2-carboxamide scaffold has been identified as a promising class of agents for conditions including tuberculosis, cancer, and Chagas disease.[1][2][3][4]
General Considerations for Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid.[5] This is typically achieved in one of two ways: conversion to a more reactive species like an acyl chloride, or the use of coupling reagents that form a highly reactive intermediate ester in situ.[5][6] The choice of coupling reagent, solvent, and base is crucial for achieving high yields and purity, especially when dealing with complex or sensitive substrates. Common coupling reagents include carbodiimides like EDC and DCC, as well as uronium/aminium salts such as HATU and HBTU.[7] Additives like HOBt or HOAt are often used with carbodiimides to improve reaction efficiency and reduce side reactions.
Data Presentation: Comparison of Common Amide Coupling Conditions
The following table summarizes typical conditions for various amide coupling protocols applicable to this compound. The molar equivalents are based on the carboxylic acid as the limiting reagent.
| Coupling Reagent | Additive (Equivalents) | Base (Equivalents) | Solvent | Typical Reaction Time | Typical Yield (%) |
| EDC | HOBt (1.0 - 1.2) | DIEA or TEA (2.0 - 3.0) | DMF or DCM | 1 - 16 hours | 70 - 95 |
| HATU | None | DIEA or TEA (2.0 - 3.0) | DMF | 0.5 - 2 hours | 80 - 98 |
| HBTU | None | DIEA or TEA (2.0 - 3.0) | DMF | 1 - 3 hours | 75 - 95 |
| Acyl Chloride | None | Pyridine or TEA (1.1 - 2.0) | DCM or THF | 1 - 6 hours | 60 - 90 |
Note: Yields are estimates based on general amide coupling reactions and may vary depending on the specific amine used.
Experimental Protocols
Herein are detailed experimental protocols for the synthesis of amides from this compound using two common methods: EDC/HOBt coupling and HATU-mediated coupling.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) for the activation of the carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
EDC (1.2 - 1.5 eq)
-
HOBt (1.0 - 1.2 eq)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or DCM for extraction
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add HOBt (1.0 - 1.2 eq) and EDC (1.2 - 1.5 eq) to the cooled solution and stir for 15-20 minutes.
-
In a separate flask, dissolve the desired amine (1.1 - 1.5 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Add DIEA or TEA (2.0 - 3.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 1-16 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[7]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
DIEA or TEA (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 - 1.2 eq) and DIEA or TEA (2.0 - 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 - 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 30-60 minutes, or until the reaction is complete as indicated by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the amide coupling reaction.
Caption: Inhibition of a target enzyme in a disease pathway.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. hepatochem.com [hepatochem.com]
- 6. fishersci.dk [fishersci.dk]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes and Protocols for the Decarboxylation of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The decarboxylation of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a key chemical transformation that yields 5,6,7-Trimethoxy-1H-indole. This resulting indole derivative is a significant building block in the fields of medicinal chemistry and drug discovery, often serving as a crucial intermediate in the synthesis of complex, biologically active molecules. The removal of the carboxylic acid group from the C2 position of the indole nucleus is typically achieved through thermal or metal-catalyzed methods. The selection of the appropriate decarboxylation strategy is critical as it directly influences the yield, purity, and overall efficiency of the synthesis.
Reaction Overview
The fundamental reaction involves the heating of this compound, which results in the elimination of a molecule of carbon dioxide (CO₂). This process is frequently conducted in a high-boiling solvent and may be facilitated by the presence of a catalyst.
Key Considerations
-
Reaction Temperature: The decarboxylation of indole-2-carboxylic acids is an energy-intensive process that generally necessitates high temperatures. The optimal temperature can be influenced by the choice of solvent and the use of a catalyst.
-
Solvent Selection: To achieve the required high temperatures, solvents with high boiling points are essential. Commonly employed solvents include aromatic amines like quinoline, and ethers such as diphenyl ether. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have also proven effective.
-
Catalysis: While the reaction can proceed thermally, the introduction of a copper-based catalyst can markedly enhance the reaction rate and improve the overall yield. Suitable catalysts include copper(I) oxide (Cu₂O), copper chromite, and copper(I) bromide.
-
Inert Atmosphere: To prevent the potential for oxidation of the electron-rich indole product at elevated temperatures, it is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Purity of the Starting Material: The presence of impurities in the initial carboxylic acid can negatively affect the reaction, potentially leading to diminished yields and the formation of unwanted byproducts.
Quantitative Data Summary
The following table provides a comparative summary of various methods employed for the decarboxylation of indole-2-carboxylic acids, including a specific data point for the title compound.
| Starting Material | Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Thermal | None | Not Specified | Not Specified | Not Specified | 23[1] |
| Substituted Indole-2-carboxylic acid | Thermal | None | Diphenyl ether | 260 | Not Specified | 87[2] |
| Indole-2-carboxylic acids (general) | Copper-catalyzed | Cu₂O | NMP | 160 | 12 | up to 99[3] |
| Substituted Indole-2-carboxylic acid | Copper-catalyzed | Copper chromite | Quinoline | 215-225 | Not Specified | Not Specified[4] |
| 3-methyl-1H-indole-2-carboxylic acid | Metal-Free (Acid-catalyzed) | Formic Acid | DMF | 95-100 | 6 | 96[5] |
The synthesis of 5,6,7-trimethoxy-1H-indole from its corresponding carboxylic acid has been documented with a yield of 23%.[1] This decarboxylation followed the saponification of the methyl ester precursor.[1] Although the specific conditions for this decarboxylation are not fully detailed, it confirms the viability of the transformation. General protocols for analogous compounds often involve heating in a high-boiling solvent.[2] For instance, heating substituted indole-2-carboxylic acids in diphenyl ether at 260°C has been reported to provide high yields.[2]
Copper-catalyzed methods present a highly efficient alternative. The decarboxylative N-arylation of various indole-2-carboxylic acids using a Cu₂O catalyst in NMP at 160°C has achieved yields as high as 99%.[3] While this is a cross-coupling reaction, it underscores the efficacy of copper in facilitating the initial decarboxylation. Furthermore, a patent describes the use of copper chromite in quinoline at 215-225°C for the decarboxylation of a substituted indole-2-carboxylic acid.[4]
A metal-free approach involving heating in DMF with a catalytic amount of organic acid has also been reported to be effective for heterocyclic carboxylic acids, with yields reaching up to 96%.[5]
Experimental Protocols
Based on established methodologies for similar compounds, the following are three detailed protocols that can be applied to the decarboxylation of this compound.
Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent
This general method is widely applicable for the decarboxylation of a range of indole-2-carboxylic acids.
Materials:
-
This compound
-
Diphenyl ether or Quinoline
-
Round-bottom flask
-
Condenser
-
Heating mantle with temperature controller
-
Inert gas source (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, place this compound (1.0 eq).
-
Add a high-boiling solvent such as diphenyl ether or quinoline (approximately 10-20 mL per gram of the starting material).
-
Attach a condenser to the flask and thoroughly flush the system with an inert gas (nitrogen or argon).
-
With vigorous stirring, heat the reaction mixture to a high temperature, typically in the range of 230-260°C.[2][4]
-
Monitor the reaction by observing the cessation of gas (CO₂) evolution. The duration of the reaction can range from several hours to overnight.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If quinoline was used as the solvent, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl) to remove the quinoline.
-
If diphenyl ether was used, the product can be isolated via vacuum distillation or purified directly by column chromatography.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5,6,7-Trimethoxy-1H-indole.
Protocol 2: Copper-Catalyzed Decarboxylation
This protocol employs a copper catalyst to promote decarboxylation, often allowing for lower reaction temperatures compared to the uncatalyzed thermal method.
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O) or Copper chromite (catalytic amount, e.g., 10-20 mol%)
-
Quinoline or N-methylpyrrolidone (NMP)
-
Inert gas source (Nitrogen or Argon)
-
Round-bottom flask, condenser, and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry round-bottom flask, combine this compound (1.0 eq) and the copper catalyst (e.g., Cu₂O, 0.1-0.2 eq).[3][4]
-
Add the solvent (quinoline or NMP, approximately 10-20 mL per gram of the starting material).
-
Fit the flask with a condenser and purge the system with an inert gas.
-
Heat the stirred reaction mixture to a temperature between 160-225°C.[3][4] The optimal temperature will depend on the specific catalyst and solvent combination.
-
Monitor the reaction for the completion of gas evolution.
-
After cooling to room temperature, proceed with an aqueous workup. If NMP was the solvent, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. If quinoline was used, follow the acidic workup described in Protocol 1.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate 5,6,7-Trimethoxy-1H-indole.
Protocol 3: Metal-Free Decarboxylation in DMF
This method provides a milder, potentially more environmentally benign alternative to metal-catalyzed procedures.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Formic acid or Acetic acid (catalytic amount)
-
Round-bottom flask, condenser, and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.[5]
-
Add a catalytic amount of either formic acid or acetic acid.[5]
-
Heat the reaction mixture with stirring to a temperature in the range of 95-120°C.[5]
-
Monitor the progress of the reaction by TLC until all the starting material has been consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the DMF by distillation under reduced pressure.
-
Dissolve the remaining residue in an organic solvent such as ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to obtain pure 5,6,7-Trimethoxy-1H-indole.
Visualizations
Caption: General workflow for the decarboxylation of this compound.
References
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 4. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 5. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid in the Development of Serotonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid as a scaffold for the synthesis and characterization of novel serotonin (5-HT) receptor ligands. This document outlines detailed protocols for ligand synthesis, radioligand binding assays, and functional cAMP assays to determine the affinity and efficacy of newly synthesized compounds.
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that modulates a wide array of physiological processes, including mood, cognition, and sleep.[1][2] The diverse effects of serotonin are mediated by at least 14 distinct receptor subtypes, which are primary targets for therapeutic intervention in various psychiatric and neurological disorders.[1][2] The indole nucleus is a common structural motif in many endogenous and synthetic serotonergic ligands. This compound presents a versatile starting material for the generation of novel chemical entities with potential activity at serotonin receptors. Its methoxy groups can influence solubility and metabolic stability, while the carboxylic acid moiety provides a convenient handle for chemical modification and library synthesis.
Synthesis of Serotonin Receptor Ligands
The synthesis of potential serotonin receptor ligands from this compound typically involves the amidation of the carboxylic acid group. This can be achieved by coupling the starting material with a variety of amine-containing fragments known to interact with serotonin receptors, such as arylpiperazines, which are common pharmacophores in 5-HT receptor ligands.
General Synthetic Protocol: Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).
-
Addition of Amine: To the activated carboxylic acid solution, add the desired amine (e.g., 1-(2-methoxyphenyl)piperazine) (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.
Pharmacological Characterization
The pharmacological profile of newly synthesized compounds should be determined through a series of in vitro assays to assess their affinity and functional activity at various serotonin receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a specific receptor.[3][4] This is achieved by measuring the ability of the compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[3][4]
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Illustrative Binding Affinities
| Compound ID | Target Receptor | Radioligand | Ki (nM) |
| Example-001 | 5-HT1A | [3H]-8-OH-DPAT | 15.2 |
| 5-HT2A | [3H]-Ketanserin | >1000 | |
| 5-HT7 | [3H]-5-CT | 250.6 | |
| Example-002 | 5-HT1A | [3H]-8-OH-DPAT | 150.3 |
| 5-HT2A | [3H]-Ketanserin | 8.9 | |
| 5-HT7 | [3H]-5-CT | >1000 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally derived values for specific derivatives of this compound.
Functional Assays: cAMP Measurement
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. Many serotonin receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP).[5][6] For instance, 5-HT1A receptors are typically coupled to Gi/o proteins, and their activation leads to a decrease in cAMP levels.[6] Conversely, 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, and their activation increases cAMP levels.
Experimental Protocol: cAMP HTRF Assay
-
Cell Culture: Culture cells stably expressing the serotonin receptor of interest in a suitable medium.
-
Cell Seeding: Seed the cells into a 384-well plate and allow them to attach overnight.
-
Compound Addition: Add varying concentrations of the test compound to the cells. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7] This assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.[7]
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response) and calculate the pA2 value.
Data Presentation: Illustrative Functional Activity
| Compound ID | Target Receptor | Assay Mode | EC50 (nM) | % Max Response |
| Example-001 | 5-HT1A | Agonist | 25.4 | 85% (Partial Agonist) |
| Example-002 | 5-HT2A | Antagonist | IC50 = 12.1 | N/A |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally derived values for specific derivatives of this compound.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for Gi/o, Gs, and Gq coupled serotonin receptors.
Caption: Gi/o-coupled serotonin receptor signaling pathway.
Caption: Gs-coupled serotonin receptor signaling pathway.
Experimental Workflows
Caption: Workflow for a radioligand displacement assay.
Caption: Workflow for a cAMP HTRF functional assay.
References
- 1. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting serotonin receptors with phytochemicals – an in-silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. youtube.com [youtube.com]
Application Note and Protocol: Scale-up Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of molecules targeting diverse biological pathways, making it a valuable building block for drug discovery and development. The ability to produce this intermediate on a larger scale is crucial for advancing promising candidates through preclinical studies, which require significant quantities of material for toxicological and efficacy evaluations.
This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing kilogram quantities required for preclinical development. The synthetic strategy is based on the robust Hemetsberger-Knittel indole synthesis, followed by saponification.
Overall Synthetic Scheme
The two-step synthesis involves the formation of ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate from 3,4,5-trimethoxybenzaldehyde and ethyl azidoacetate, followed by saponification to yield the target carboxylic acid.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Safety Precautions: This synthesis involves hazardous materials, including sodium azide (used to prepare ethyl azidoacetate in a prior step, not detailed here but assumed as a starting material) and ethyl azidoacetate itself. Ethyl azidoacetate is thermally sensitive and potentially explosive.[1][2] All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and heavy-duty gloves.[3] Special care must be taken to avoid contact of azides with heavy metals and strong acids to prevent the formation of explosive heavy metal azides and toxic hydrazoic acid.[4][5][6]
Step 1: Scale-up Synthesis of Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
This step utilizes the Hemetsberger-Knittel reaction.
Caption: Workflow for the synthesis of the indole ester intermediate.
Materials and Equipment:
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Vacuum filtration apparatus
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Rotary evaporator
-
3,4,5-Trimethoxybenzaldehyde (1.00 kg, 5.10 mol)
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Ethyl azidoacetate (0.72 kg, 5.56 mol)
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Anhydrous Ethanol (10 L)
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Sodium metal (0.12 kg, 5.22 mol)
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Xylene (8 L)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (nitrogen), carefully add sodium metal in portions to 5 L of anhydrous ethanol in the 20 L reactor, maintaining the temperature below 50 °C. Stir until all the sodium has dissolved.
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Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C. In a separate container, dissolve 1.00 kg of 3,4,5-trimethoxybenzaldehyde in 5 L of anhydrous ethanol.
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Addition of Aldehyde: Slowly add the ethanolic solution of 3,4,5-trimethoxybenzaldehyde to the sodium ethoxide solution, keeping the internal temperature between 0-5 °C.
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Addition of Ethyl Azidoacetate: Slowly add ethyl azidoacetate (0.72 kg) to the reaction mixture via an addition funnel over 1-2 hours, ensuring the temperature does not exceed 5 °C.
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Reaction: Stir the mixture at 0-5 °C for an additional 2 hours.
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Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add 8 L of xylene to the residue.
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Thermolysis: Heat the xylene mixture to reflux (approximately 140 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
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Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C for 2-4 hours to induce crystallization.
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Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold xylene, and dry under vacuum at 40-50 °C to a constant weight.
Step 2: Scale-up Saponification of Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Caption: Workflow for the saponification and isolation of the final product.
Materials and Equipment:
-
20 L jacketed glass reactor with overhead stirrer and temperature probe
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Heating/cooling circulator
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Vacuum filtration apparatus
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Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (from Step 1, e.g., ~1.2 kg)
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Ethanol (8 L)
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Sodium Hydroxide (0.32 kg)
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Deionized Water (4 L)
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Concentrated Hydrochloric Acid (~1 L)
Procedure:
-
Reaction Setup: Charge the 20 L reactor with the crude ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate from the previous step, 8 L of ethanol, and 2 L of deionized water.
-
Saponification: Prepare a solution of 0.32 kg of sodium hydroxide in 2 L of deionized water and add it to the reactor. Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours, monitoring the reaction by TLC or HPLC.
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Precipitation: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3, which will cause the product to precipitate.
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Isolation: Stir the slurry for 1 hour at room temperature, then cool to 0-5 °C and stir for another hour. Collect the solid product by vacuum filtration.
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Purification: Wash the filter cake with copious amounts of deionized water until the washings are neutral (pH ~7).
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Drying: Dry the purified this compound under vacuum at 50-60 °C to a constant weight.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Step 1: Indole Ester Formation | Step 2: Saponification |
| Starting Material | 3,4,5-Trimethoxybenzaldehyde | Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate |
| Scale | 1.00 kg | ~1.2 kg |
| Key Reagents | Ethyl azidoacetate, NaOEt | Sodium Hydroxide, HCl |
| Solvent(s) | Ethanol, Xylene | Ethanol, Water |
| Reaction Temperature | 0-5 °C, then reflux (~140 °C) | Reflux (~80-85 °C) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 75-85% | 90-95% |
| Product Purity (HPLC) | >95% (crude) | >98% |
Table 2: Analytical Data for this compound
| Analysis | Specification |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₂H₁₃NO₅ |
| Molecular Weight | 251.24 g/mol |
| Melting Point | 220-225 °C |
| ¹H NMR | Conforms to structure |
| Purity (HPLC) | ≥98.0% |
Conclusion
The described synthetic route provides a scalable and robust method for the production of this compound in quantities suitable for preclinical studies. The protocol emphasizes safety, particularly in the handling of azido compounds, and provides clear steps for reaction execution, work-up, and purification. The presented data demonstrates the feasibility of achieving high yields and purity on a kilogram scale, thus enabling the advancement of drug development programs that rely on this key intermediate.
References
- 1. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Low Yield in the Japp-Klingemann Reaction for Hydrazone Formation
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Question: My Japp-Klingemann reaction to form the arylhydrazone intermediate is resulting in a low yield. What are the common causes and how can I improve it?
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Answer: Low yields in the Japp-Klingemann reaction can often be attributed to several factors. The reaction involves the coupling of a diazonium salt with a β-keto-ester, and its efficiency is sensitive to reaction conditions.[1][2]
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Suboptimal pH: The pH of the reaction medium is critical. The coupling reaction is typically favored under mildly alkaline or neutral conditions to ensure the β-keto-ester is sufficiently deprotonated to act as a nucleophile, while the diazonium salt remains stable.
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Decomposition of Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures. It is crucial to prepare the diazonium salt at low temperatures (typically 0-5 °C) and use it promptly.
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Side Reactions: Competing reactions, such as the decomposition of the diazonium salt or self-coupling of the β-keto-ester, can reduce the yield of the desired hydrazone.
Troubleshooting Steps:
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Monitor and Control pH: Maintain the pH of the reaction mixture within the optimal range for your specific substrate, typically between 5 and 8.
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Temperature Control: Keep the temperature low during the diazotization and coupling steps to minimize the decomposition of the diazonium salt.
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Reagent Purity: Ensure the purity of the starting aniline and the β-keto-ester, as impurities can lead to undesirable side reactions.
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Issue 2: Inefficient Fischer Indole Synthesis Cyclization
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Question: The cyclization of the arylhydrazone to the indole-2-carboxylate ester via Fischer indole synthesis is giving me a poor yield. What could be the problem?
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Answer: The Fischer indole synthesis is a powerful method for forming the indole ring, but its success is highly dependent on the choice of acid catalyst and reaction conditions.[3][4]
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Inappropriate Acid Catalyst: The strength and type of acid catalyst are crucial. Common catalysts include protic acids like sulfuric acid, polyphosphoric acid (PPA), or Lewis acids like zinc chloride. The optimal catalyst depends on the specific substrate.
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High Reaction Temperature: While heat is required for the cyclization, excessive temperatures can lead to degradation of the starting material and product, resulting in tar formation.
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Substituent Effects: The electronic nature of the substituents on the arylhydrazone can influence the ease of cyclization. Electron-donating groups on the aryl ring generally facilitate the reaction.
Troubleshooting Steps:
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Screen Acid Catalysts: Experiment with different acid catalysts and concentrations to find the optimal conditions for your substrate.
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Optimize Temperature and Reaction Time: Systematically vary the reaction temperature and time to maximize the yield of the desired indole while minimizing decomposition.
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Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
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Issue 3: Incomplete Saponification of the Indole-2-carboxylate Ester
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Question: I am having difficulty achieving complete hydrolysis of the methyl or ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate to the corresponding carboxylic acid. What are the key parameters to consider?
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Answer: Saponification, the hydrolysis of an ester using a base, is a common final step. Incomplete hydrolysis can be due to insufficient base, short reaction time, or low temperature.[5]
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Insufficient Base: A stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide, is typically required to drive the reaction to completion.
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Reaction Time and Temperature: The rate of hydrolysis is dependent on both temperature and time. Some hindered esters may require prolonged heating to achieve complete conversion.
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Solvent System: The choice of solvent is important to ensure the solubility of both the ester and the base. A mixture of an alcohol (like methanol or ethanol) and water is commonly used.
Troubleshooting Steps:
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Increase Base Equivalents: Use a larger excess of the base to ensure complete reaction.
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Increase Temperature and/or Reaction Time: Monitor the reaction by TLC or LC-MS and continue heating until the starting material is fully consumed.
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Optimize Solvent Composition: Adjust the ratio of alcohol to water to improve the solubility of the reactants. A study reported a maximum yield of 85% for the saponification to produce this compound.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of each step. However, literature reports suggest that good yields for individual steps are achievable. For instance, using a Hemetsberger-Knittel methodology, the cyclization to produce methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate has been reported with a yield as high as 96%.[5] The subsequent saponification to the final carboxylic acid has been achieved with a maximum yield of 85%.[5] Combining these steps, a high overall yield is theoretically possible with careful optimization.
Q2: Are there alternative synthetic routes to consider for this molecule?
A2: Yes, besides the Japp-Klingemann/Fischer indole synthesis, other methods can be employed. The Hemetsberger-Knittel synthesis is a notable alternative for the preparation of indole-2-carboxylates.[5] This method involves the reaction of an α-azido-α,β-unsaturated ester with a trialkoxybenzaldehyde, followed by a thermal or photochemical cyclization. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indole ring.
Q3: How can I purify the final this compound product?
A3: The final product is a solid and can typically be purified by recrystallization.[5] Common solvents for recrystallization include methanol, ethanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the impurity profile. It is important to ensure the product is fully dried to remove any residual solvent. The purity can be assessed by techniques such as melting point determination, NMR spectroscopy, and HPLC.
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
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Diazonium Salts: These intermediates can be explosive when isolated and dry. They should be prepared and used in solution at low temperatures and not stored.
-
Strong Acids and Bases: Concentrated acids (e.g., sulfuric acid, PPA) and bases (e.g., NaOH, KOH) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: Many of the solvents used are flammable and may be toxic. All manipulations should be performed in a well-ventilated fume hood.
Data Presentation
Table 1: Reported Yields for Key Synthesis Steps
| Step | Synthetic Method | Reported Yield | Reference |
| Cyclization to methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | Hemetsberger-Knittel | 96% | [5] |
| Saponification to this compound | Base-catalyzed hydrolysis | 85% | [5] |
Experimental Protocols
Protocol 1: Synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate via Hemetsberger-Knittel Cyclization
This protocol is adapted from literature procedures.[5]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting vinyl azide precursor in xylenes.
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Cyclization: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from warm methanol to yield methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.
Protocol 2: Saponification of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
This protocol is based on established saponification methods.[5]
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Reaction Setup: Dissolve the methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of methanol and water in a round-bottom flask.
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Hydrolysis: Add a stoichiometric excess of sodium hydroxide pellets. Heat the mixture to reflux and monitor the reaction by TLC until all the starting material has been consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
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Acidification: Cool the solution in an ice bath and acidify with a suitable acid (e.g., 1 M HCl) until a precipitate forms.
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Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for yield improvement.
References
Technical Support Center: Purification of Crude 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.
Troubleshooting Guides and FAQs
Q1: My crude product is a dark, oily residue instead of a solid. What could be the cause and how can I resolve this?
A1: The appearance of a dark oil suggests the presence of impurities or residual solvent. Discoloration can arise from byproducts formed during the synthesis, particularly if the reaction was overheated, or from degradation of the indole ring.
Troubleshooting Steps:
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Residual Solvent: Ensure all solvents from the reaction workup (e.g., ethyl acetate, THF) have been thoroughly removed under reduced pressure.
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Charcoal Treatment: If the color persists after solvent removal, consider dissolving the crude material in a suitable solvent (e.g., methanol) and treating it with a small amount of activated charcoal. Heat the suspension briefly, then filter through celite to remove the charcoal and colored impurities.[1]
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Acid-Base Extraction: An acid-base extraction can be effective at removing neutral, non-acidic impurities that may contribute to the oily consistency. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified to precipitate the purified product.[1]
Q2: After acidification of the basic solution, I see very little or no precipitate of my product. What are the possible reasons for this low yield?
A2: Low recovery after precipitation can be due to several factors, from incomplete reaction to issues with the precipitation process itself.
Troubleshooting Steps:
-
Incomplete Saponification: The hydrolysis of the parent ester (methyl or ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate) may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ester before proceeding with the workup. A reported TLC system for a similar synthesis is a 5:4:1 mixture of toluene, ethyl formate, and formic acid.[2]
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Insufficient Acidification: The pH of the solution must be sufficiently acidic to fully protonate the carboxylate and induce precipitation. The pKa of similar indole-2-carboxylic acids can be around 3.5-4.0. It is recommended to adjust the pH to 2-3 using 1M HCl, verifying with a pH meter or pH paper.[1][2]
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Product Solubility: While this compound is generally insoluble in water, its solubility can increase at warmer temperatures.[3] Ensure the acidified solution is thoroughly chilled in an ice bath to maximize precipitation.
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Mechanical Losses: Be mindful of material loss during transfers. Use a rubber policeman to scrape the walls of the flask and use a minimal amount of cold solvent for rinsing.[1]
Q3: My TLC or HPLC analysis of the purified product shows multiple spots/peaks. What are the likely impurities and how can I remove them?
A3: The most common impurity is likely the unreacted starting ester (methyl or ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate). Other possibilities include byproducts from the indole synthesis if the starting ester was not pure.
Troubleshooting & Purification Options:
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Recrystallization: This is often the most effective method for removing closely related impurities. The ideal solvent is one in which the product is highly soluble when hot and poorly soluble when cold. Based on solubility data, methanol or ethanol/water mixtures are good starting points to screen for a suitable recrystallization solvent.[1][3]
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Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a viable option. A mobile phase consisting of a gradient of ethyl acetate in hexane or dichloromethane is a common starting point. To prevent streaking of the carboxylic acid on the column, it is highly recommended to add a small amount (0.5-1%) of acetic or formic acid to the eluent.[1]
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Acid-Base Extraction: As mentioned previously, this technique is excellent for separating the acidic product from neutral impurities like the starting ester.
Q4: I am struggling to find a suitable recrystallization solvent. Can you provide a systematic approach?
A4: Finding the right solvent is key to successful recrystallization. Here is a general screening protocol:
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Place a small amount of your crude solid (10-20 mg) into several test tubes.
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To each tube, add a small volume (0.5 mL) of a different test solvent. Good candidates to test for this compound based on its polarity and functional groups include: methanol, ethanol, water, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane.[1][4]
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Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
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If the compound is insoluble, gently heat the mixture while stirring. An ideal solvent will fully dissolve the compound at an elevated temperature.
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Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath.
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A successful recrystallization will result in the formation of well-defined crystals. If the product "oils out," consider using a solvent mixture or a different solvent.[1]
Quantitative Data Summary
The available literature provides limited quantitative data on the purification of this compound. The primary data point found is the yield from the saponification step.
| Purification Step | Parameter | Value | Reference |
| Saponification & Precipitation | Maximum Yield | 85% | [2] |
| Purity | Not specified | - | - |
Experimental Protocols
Acid-Base Extraction for Removal of Neutral Impurities
This protocol is designed to separate the acidic product from non-acidic impurities, such as the starting ester.
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Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.
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Transfer the solution to a separatory funnel.
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Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
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Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
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Allow the layers to separate. The desired product will be in the aqueous (bottom) layer as its sodium salt.
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Drain the lower aqueous layer into a clean flask.
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Extract the organic layer one more time with a fresh portion of sodium bicarbonate solution and combine the aqueous layers.
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The organic layer, containing neutral impurities, can be discarded.
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Cool the combined aqueous layers in an ice bath.
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Slowly add 1M HCl dropwise while stirring until the pH of the solution is between 2 and 3.
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A precipitate of the pure carboxylic acid should form.
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Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Recrystallization Protocol
This is a general guideline for purification by recrystallization. The optimal solvent system should be determined experimentally using the screening protocol described in Q4.
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Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot recrystallization solvent (e.g., methanol or an ethanol/water mixture) required to fully dissolve it.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of larger crystals.
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Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This method is suitable for separating the target compound from impurities with different polarities.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane with a small amount of methanol). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
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Elution: Begin eluting with a non-polar mobile phase (e.g., 99:1 dichloromethane:acetic acid). Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol, with 0.5-1% acetic acid maintained throughout to ensure the carboxylic acid remains protonated.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
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Analysis: Monitor the fractions using TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic methodology.
Method 1: Hemetsberger-Knittel Indole Synthesis
This route involves the synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate from 3,4,5-trimethoxybenzaldehyde and an azidoacetate, followed by saponification.
Question: My 1H-NMR spectrum of the intermediate, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, shows extra, unexpected signals. Have I synthesized an incorrect isomer?
Answer: This is a common observation in the synthesis of this particular indole ester. Due to the symmetrical nature of the 3,4,5-trimethoxyphenyl ring of the starting material, the formation of a constitutional isomer is unlikely. The extra signals in the 1H-NMR spectrum are often attributed to the spatial interaction between the hydrogen atom on the indole nitrogen (N-H) and the methoxy groups at the 5 and 7 positions.[1] This can lead to the presence of conformational isomers (rotamers) that are slowly interconverting on the NMR timescale, resulting in a more complex spectrum than expected.
Troubleshooting Steps:
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Variable Temperature NMR: Run the 1H-NMR experiment at a higher temperature (e.g., 50-80 °C). If the extra signals coalesce into a single set of sharp peaks, this is strong evidence for the presence of conformational isomers.
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N-Methylation: As a chemical confirmation, a small sample of the product can be N-methylated. The resulting methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate should exhibit a clean 1H-NMR spectrum with the disappearance of the extra peaks, as the N-H proton is replaced by a methyl group, eliminating the source of the conformational isomerism.[1]
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2D-NMR Spectroscopy: Techniques such as COSY and HSQC can help confirm the connectivity of the molecule and ensure that the signals correspond to the desired product, despite the conformational complexity.
Question: The yield of my saponification reaction to the final carboxylic acid is low, and I have difficulty precipitating the product.
Answer: Low yields in the saponification of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate can be due to incomplete reaction or issues with the work-up procedure. The product, this compound, is amphoteric and its solubility is highly dependent on pH.
Troubleshooting Steps:
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Reaction Monitoring: Monitor the progress of the saponification reaction by Thin Layer Chromatography (TLC) until the starting ester has been completely consumed. A suggested TLC system is a 5:4:1 mixture of toluene, ethyl formate, and formic acid.[1]
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Careful Acidification: After the reaction is complete and the organic solvent has been removed, the aqueous solution of the carboxylate salt must be carefully acidified to precipitate the product. Add a strong acid, such as 1 M HCl, dropwise with vigorous stirring. Monitor the pH of the solution; the product should precipitate as the solution becomes acidic (typically around pH 2-3).[1] Adding the acid too quickly can lead to the formation of fine, difficult-to-filter particles.
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Extraction of the Product: If the product does not precipitate cleanly, it may be necessary to extract it from the acidified aqueous solution with an organic solvent like ethyl acetate. The combined organic extracts can then be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the product.
Method 2: Japp-Klingemann Reaction and Fischer Indole Synthesis
This route typically starts with the diazotization of 3,4,5-trimethoxyaniline, followed by a Japp-Klingemann reaction with a β-ketoester (like ethyl pyruvate) to form a hydrazone. This hydrazone is then cyclized via the Fischer indole synthesis.
Question: During the Fischer indole cyclization of the 3,4,5-trimethoxyphenylhydrazone of pyruvic acid using a strong acid catalyst like HCl, I've isolated a chlorinated byproduct in addition to my desired product. What is this byproduct and how can I avoid it?
Answer: This is a known "abnormal" Fischer indole synthesis that can occur with methoxy-substituted phenylhydrazones. The strong acid catalyst (e.g., HCl) can lead to the substitution of a methoxy group with a chloride ion during the cyclization process. In the case of a 3,4,5-trimethoxyphenylhydrazone, this could potentially lead to a chloro-dimethoxy-indole-2-carboxylic acid derivative. For example, with 2-methoxyphenylhydrazone, the formation of 6-chloroindole-2-carboxylate has been observed as a major byproduct when using HCl in ethanol.[2]
Troubleshooting Steps:
-
Change of Acid Catalyst: To avoid this chlorination, use a non-halide acid catalyst for the Fischer indole synthesis. Polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are common alternatives.[3]
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Reaction Temperature and Time: Optimize the reaction temperature and time. Harsher conditions (higher temperatures and longer reaction times) are more likely to promote side reactions. Monitor the reaction progress by TLC to determine the optimal endpoint.
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Purification: If the chlorinated byproduct is formed, careful column chromatography is typically required for its separation from the desired product.
Question: The Japp-Klingemann reaction is giving me a complex mixture of products and low yields of the desired hydrazone.
Answer: The Japp-Klingemann reaction can be sensitive to reaction conditions, especially with electron-rich anilines like 3,4,5-trimethoxyaniline.
Troubleshooting Steps:
-
pH Control: The pH of the reaction mixture is critical. The coupling of the diazonium salt to the β-ketoester is typically carried out under mildly basic or neutral conditions. If the pH is too low, the concentration of the enolate of the β-ketoester will be too low for an efficient reaction. If the pH is too high, the diazonium salt can decompose.
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Temperature Control: The diazotization of the aniline should be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent coupling reaction should also be performed at a controlled temperature.
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Stable Azo Compound Formation: In some cases, a stable azo compound can be formed instead of the desired hydrazone.[4] Adjusting the pH and temperature can help to promote the conversion of the azo intermediate to the hydrazone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies are the Hemetsberger-Knittel indole synthesis and the Japp-Klingemann reaction followed by the Fischer indole synthesis. The Hemetsberger-Knittel route starts with 3,4,5-trimethoxybenzaldehyde and an azidoacetate to form the indole-2-carboxylate ester, which is then hydrolyzed to the carboxylic acid.[1] The Japp-Klingemann/Fischer indole approach involves the formation of a hydrazone from 3,4,5-trimethoxyaniline and a pyruvate derivative, which is then cyclized under acidic conditions.[3][5]
Q2: What are the key starting materials for these synthetic routes?
A2: For the Hemetsberger-Knittel synthesis, the key starting materials are 3,4,5-trimethoxybenzaldehyde and an α-azidoacetate (e.g., ethyl azidoacetate). For the Japp-Klingemann/Fischer indole synthesis, the primary starting materials are 3,4,5-trimethoxyaniline and a pyruvate derivative (e.g., pyruvic acid or an ester thereof).
Q3: Are there any particular safety precautions I should take during this synthesis?
A3: Yes. The Hemetsberger-Knittel synthesis involves the use of sodium azide and the formation of organic azides, which are potentially explosive. All reactions involving azides should be conducted with appropriate safety measures, including the use of a blast shield and avoiding the use of metal spatulas or ground glass joints that could cause friction. The Fischer indole synthesis often employs strong acids and high temperatures, requiring careful handling and appropriate personal protective equipment.
Q4: How can I purify the final product, this compound?
A4: The final product can often be purified by recrystallization. If significant impurities are present, column chromatography on silica gel may be necessary. The choice of solvent for recrystallization and chromatography will depend on the nature of the impurities.
Data Presentation
Table 1: Summary of Potential Byproducts and Troubleshooting Strategies
| Synthetic Step | Potential Byproduct/Issue | Probable Cause | Recommended Troubleshooting Action |
| Hemetsberger-Knittel Synthesis | Complex 1H-NMR of indole ester | Presence of conformational isomers due to N-H and methoxy group interactions.[1] | Perform variable temperature NMR; N-methylation for confirmation. |
| Saponification | Low yield of carboxylic acid | Incomplete reaction or improper work-up (pH control). | Monitor reaction by TLC; careful, dropwise acidification to pH 2-3 for precipitation.[1] |
| Japp-Klingemann Reaction | Low yield of hydrazone, complex mixture | Incorrect pH, unstable diazonium salt, formation of stable azo-compound.[4] | Maintain low temperature for diazotization; control pH during coupling. |
| Fischer Indole Synthesis | Chlorinated indole byproduct | Use of HCl as a catalyst with a methoxy-substituted phenylhydrazone.[2] | Use a non-halide acid catalyst (e.g., PPA, ZnCl₂, BF₃).[3] |
| Fischer Indole Synthesis | Tar/polymeric material formation | High reaction temperature or prolonged reaction time with an electron-rich system. | Optimize reaction temperature and time; monitor by TLC. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate via Hemetsberger-Knittel Synthesis
This protocol is adapted from a literature procedure.[1]
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Synthesis of Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate: To a solution of 3,4,5-trimethoxybenzaldehyde and methyl azidoacetate in a suitable solvent (e.g., methanol), add a base (e.g., sodium methoxide) at a low temperature (e.g., 0 °C). Stir the reaction mixture until the starting aldehyde is consumed (monitor by TLC). Work up the reaction by quenching with a weak acid and extracting the product with an organic solvent. Purify the product by recrystallization or column chromatography.
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Cyclization to Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate: Dissolve the azidoacrylate from the previous step in a high-boiling solvent such as xylene. Heat the solution to reflux to induce thermal cyclization. The reaction proceeds with the evolution of nitrogen gas. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol.[1]
Protocol 2: Saponification to this compound
This protocol is adapted from a literature procedure.[1]
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Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of methanol and an aqueous solution of a strong base (e.g., 1 M NaOH).
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Heat the mixture at reflux and monitor the reaction by TLC until the starting ester is no longer visible.
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Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Dilute the remaining aqueous solution with water.
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With vigorous stirring, add 1 M HCl dropwise to the solution until the pH reaches approximately 2. A precipitate of the carboxylic acid should form.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound via the Hemetsberger-Knittel pathway.
Caption: Formation of a chlorinated byproduct in the Fischer indole synthesis when using HCl as a catalyst.
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
Troubleshooting low yield in Hemetsberger-Knittel indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Hemetsberger-Knittel indole synthesis, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the Hemetsberger-Knittel indole synthesis?
The Hemetsberger-Knittel indole synthesis is a chemical reaction that involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to produce an indole-2-carboxylic ester.[1][2] This reaction is a useful method for constructing the indole nucleus, a common scaffold in pharmaceuticals and natural products.[3]
Q2: What is the proposed mechanism of the reaction?
While the exact mechanism is not fully elucidated, it is believed to proceed through the formation of a vinyl nitrene intermediate upon thermal decomposition of the azide.[1][4] This nitrene can then undergo cyclization onto the aromatic ring, followed by a[5][6]-hydride shift to yield the final indole product. Azirine intermediates have also been isolated and are considered part of the reaction pathway.[1]
Q3: What are the main challenges associated with this synthesis?
The primary challenges are often related to the stability of the starting materials and the harsh reaction conditions. The 3-aryl-2-azido-propenoic ester precursors can be unstable, and the high temperatures required for the thermal decomposition can sometimes lead to side reactions and decomposition, resulting in lower yields.[1]
Q4: Are there alternative methods to improve the yield and reaction time?
Yes, modern techniques such as microwave-assisted synthesis and continuous flow chemistry have been shown to significantly improve yields and drastically reduce reaction times compared to conventional heating methods.[7][8][9] Microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer side products.[7][9] Flow chemistry offers precise control over reaction parameters and can enhance safety when working with potentially explosive azide compounds.[10]
Troubleshooting Guide: Low Yield
Low yields in the Hemetsberger-Knittel synthesis can arise from several factors, from the quality of the starting materials to the reaction conditions. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Low yield or no formation of the 3-aryl-2-azido-propenoic ester precursor.
| Potential Cause | Suggested Solution |
| Decomposition of alkyl azidoacetate | Alkyl azidoacetates can be unstable in the presence of a strong base during the Knoevenagel condensation.[4] Consider using milder basic conditions or adding the base slowly at low temperatures. |
| Side reactions during condensation | The formation of by-products can occur. Using a sacrificial electrophile like ethyl trifluoroacetate has been shown to significantly increase the yield of the desired α-azido-β-arylacrylate.[6] |
| Impure starting materials | Ensure the aromatic aldehyde and alkyl azidoacetate are pure. Impurities can interfere with the condensation reaction. |
Problem 2: Low yield of the final indole-2-carboxylic ester during thermolysis.
| Potential Cause | Suggested Solution |
| Decomposition of the azido ester | The 3-aryl-2-azido-propenoic ester is thermally sensitive. Consider if the thermolysis temperature is too high or the reaction time too long, leading to degradation. |
| Formation of side products | The intermediate nitrene can undergo undesired side reactions. Optimizing the reaction temperature and solvent can favor the desired intramolecular cyclization. |
| Incomplete reaction | If the reaction has not gone to completion, consider increasing the reaction time or temperature cautiously. Monitoring the reaction by TLC or LC-MS is recommended. |
| Purification losses | The product may be lost during workup and purification. Review the extraction and chromatography procedures to minimize losses. |
Quantitative Data Summary
The choice of reaction conditions significantly impacts the yield of the Hemetsberger-Knittel synthesis. The following table summarizes a comparison of different heating methods and their effect on reaction time and yield for the synthesis of various indole-2-carboxylates.
| Heating Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional (Oil Bath) | Xylene | Reflux (~140) | 4 h | 53-79 | [9] |
| Microwave | Toluene | 200 | 10 min | >99 (conversion) | [9] |
| Microwave | n-Hexane | 200 | 10 min | >99 (conversion) | [9] |
| Microwave | Various | 100-150 | 10 min | Lower conversion | [9] |
| Flow Chemistry | Toluene | 220 | 30 s | High-yielding | [10] |
Experimental Protocols
General Procedure for Microwave-Assisted Hemetsberger-Knittel Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
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Preparation of the 3-aryl-2-azido-propenoic ester: The synthesis of the o-azidocinnamate precursor is typically achieved through a Knoevenagel condensation of the corresponding aromatic aldehyde with an alkyl 2-azidoacetate in the presence of a base like sodium methoxide.[9]
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Microwave-assisted cyclization:
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A solution of the 3-aryl-2-azido-propenoic ester (e.g., 0.5 M in a suitable solvent like toluene or n-hexane) is placed in a microwave reactor vessel.[9]
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The reaction mixture is irradiated at a set temperature (e.g., 200 °C) and power (e.g., 200 W) for a short duration (e.g., 10 minutes).[9] The pressure should be monitored and kept within the safe limits of the instrument.
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After the reaction is complete, the mixture is cooled to room temperature.
-
-
Workup and Purification:
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Reaction Pathway and Potential Side Reactions
Caption: The main reaction pathway and potential side reactions.
References
- 1. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. jst.org.in [jst.org.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
Solubility issues of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, focusing on common solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in common organic solvents?
A1: Based on available data, this compound exhibits a varied solubility profile. It is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water[1].
Q2: How do the functional groups of this compound influence its solubility?
A2: The solubility of this molecule is governed by a combination of its functional groups:
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Indole Ring: The indole nucleus is a large, relatively non-polar aromatic structure, which contributes to its solubility in less polar organic solvents.
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Carboxylic Acid Group (-COOH): This is a polar, acidic group capable of hydrogen bonding. Its presence can enhance solubility in polar protic solvents. In basic solutions, it can deprotonate to form a carboxylate salt, which significantly increases aqueous solubility.
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Trimethoxy Groups (-OCH₃): The three methoxy groups are moderately polar and can participate in hydrogen bonding as acceptors. They can slightly increase solubility in polar solvents.
Q3: Are there any predicted or estimated quantitative solubility data available?
Data Presentation
Table 1: Qualitative and Estimated Solubility of this compound
| Solvent | Type | Qualitative Solubility | Estimated Quantitative Solubility Range |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble[1] | > 50 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Very Soluble | > 50 mg/mL |
| Methanol | Polar Protic | Soluble[1] | 10 - 30 mg/mL |
| Ethanol | Polar Protic | Likely Soluble | 5 - 20 mg/mL |
| Glacial Acetic Acid | Polar Protic | Sparingly Soluble[1] | 1 - 5 mg/mL |
| Chloroform | Non-polar | Very Slightly Soluble[1] | < 1 mg/mL |
| Water | Polar Protic | Practically Insoluble[1] | < 0.1 mg/mL |
Disclaimer: Estimated quantitative solubility values are based on the qualitative data and solubility of structurally related compounds. Actual values may vary.
Troubleshooting Guides
Issue 1: The compound is not dissolving in the chosen organic solvent.
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Possible Cause: The solvent may not be appropriate for the compound's polarity.
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Troubleshooting Steps:
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Consult the Solubility Table: Refer to Table 1 to ensure you are using a solvent in which the compound is expected to be soluble. For this compound, polar aprotic solvents like DMF and DMSO are the best initial choices for high concentrations.
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Increase Polarity: If using a less polar solvent, try a more polar one. For instance, if solubility is low in ethanol, switch to methanol or DMF.
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Use a Co-solvent: A mixture of solvents can sometimes be effective. For example, adding a small amount of DMSO or DMF to a less effective solvent might improve dissolution.
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Issue 2: The compound precipitates out of solution, especially when preparing a stock solution.
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Possible Cause: The concentration of the compound exceeds its solubility limit in that specific solvent. The crystalline nature of the compound may also hinder dissolution.
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Troubleshooting Steps:
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Gentle Heating: Gently warm the solution in a water bath. This can increase the solubility of many organic compounds. Be cautious and ensure the compound is stable at elevated temperatures.
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Sonication: Use an ultrasonic bath to break down any aggregates and enhance the interaction between the solvent and the compound.
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Prepare a More Dilute Solution: If a high concentration is not critical, try preparing a more dilute stock solution.
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pH Adjustment (for aqueous or protic solutions): For indole carboxylic acids, increasing the pH by adding a base (e.g., NaOH or triethylamine) can deprotonate the carboxylic acid, forming a much more soluble salt. This is particularly useful when preparing aqueous buffers.
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Issue 3: The solution is cloudy or contains suspended particles even after vigorous mixing.
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Possible Cause: The compound may be in a less soluble polymorphic form, or there may be insoluble impurities.
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Troubleshooting Steps:
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Filtration: If you suspect insoluble impurities, you can filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter.
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Check Purity: If possible, verify the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR).
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
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Weigh the Compound: Accurately weigh the desired amount of this compound in a clean, dry vial.
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Add Solvent: Add a portion of the desired solvent (e.g., DMSO) to the vial.
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Facilitate Dissolution:
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Vortex the mixture for 1-2 minutes.
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If the compound has not fully dissolved, sonicate the vial for 5-10 minutes.
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If necessary, gently warm the vial in a water bath (not exceeding 40-50°C) with intermittent vortexing.
-
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Bring to Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final desired concentration.
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Storage: Store the stock solution as recommended for the compound's stability, often at -20°C or -80°C in a tightly sealed container to prevent moisture absorption by the solvent.
Protocol 2: General Procedure for Qualitative Solubility Determination
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Sample Preparation: Add approximately 1-2 mg of this compound to a small, clear glass vial.
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Solvent Addition: Add the test solvent dropwise (e.g., 100 µL at a time) to the vial.
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Observation and Mixing: After each addition, vortex or shake the vial vigorously for at least 30 seconds and visually inspect for dissolution.
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Classification:
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Very Soluble: Dissolves quickly in a small amount of solvent.
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Soluble: Dissolves completely after the addition of a moderate amount of solvent.
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Sparingly Soluble: Only a small portion dissolves.
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Insoluble: No visible dissolution.
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Record Results: Record the approximate volume of solvent required to dissolve the compound, or if it remained insoluble.
Visualizations
Caption: Workflow for preparing a stock solution.
Caption: Troubleshooting logic for solubility issues.
References
Optimizing reaction conditions for 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used method involves the Hemetsberger-Knittel methodology to synthesize the corresponding ester, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, which is then hydrolyzed to the carboxylic acid.[1] This two-step process generally provides good yields.
Q2: What are the key starting materials for this synthesis?
A2: The synthesis typically starts with the creation of an ethyl azidoacetate from ethyl bromoacetate and sodium azide. This is followed by an aldol condensation with 3,4,5-trimethoxybenzaldehyde to produce a vinyl azide intermediate.[1]
Q3: What are some common solvents used in the synthesis of the intermediate ester?
A3: For the initial SN2 reaction to form ethyl azidoacetate, polar aprotic solvents like THF are favored over polar protic solvents such as MeOH to achieve higher yields.[1] The subsequent ring closure of the vinyl azide is often performed in xylenes under reflux.[1]
Q4: How can I monitor the progress of the saponification reaction?
A4: The completion of the saponification of the methyl ester to the carboxylic acid can be monitored using Thin Layer Chromatography (TLC). A reported solvent system for TLC is a 5:4:1 ratio of toluene, ethyl formate, and formic acid.[1] Alternatively, a small sample can be worked up with 1 M HCl and ethyl acetate to check for the presence of the starting ester.[1]
Q5: What are the expected yields for the synthesis steps?
A5: The synthesis of the intermediate, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, via the Hemetsberger-Knittel methodology can achieve yields as high as 96%.[1] The subsequent saponification to this compound has been reported with a maximum yield of 85%.[1]
Troubleshooting Guide
Low Yield
Q1: My overall yield for the synthesis of this compound is significantly lower than reported values. What are the potential causes?
A1: Low yields can arise from several factors throughout the multi-step synthesis. Consider the following troubleshooting steps:
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Suboptimal Reaction Conditions in Ester Synthesis: The initial formation of the indole ester is sensitive to reaction conditions. Ensure that the ring closure of the vinyl azide is performed under sufficient reflux in xylenes to drive the reaction to completion.[1]
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Incomplete Saponification: The hydrolysis of the methyl ester to the carboxylic acid may be incomplete. Ensure you are using an adequate amount of a suitable base (e.g., NaOH or KOH) and allow for sufficient reaction time. Monitor the reaction progress by TLC until the ester starting material is no longer visible.[2]
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Purity of Starting Materials: Impurities in the initial reactants, such as the 3,4,5-trimethoxybenzaldehyde or ethyl azidoacetate, can lead to side reactions and a reduction in the yield of the desired product.[3]
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Degradation of the Indole Ring: The indole nucleus can be sensitive to harsh basic conditions, especially at elevated temperatures during saponification.[2] Consider using milder conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature, to avoid degradation.[2]
Impurity Formation
Q2: I am observing significant impurities in my final product. What are the likely side products and how can I avoid them?
A2: Impurity formation can occur at various stages. Here are some common issues and their solutions:
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Presence of Isomers: In some indole syntheses, the formation of isomers is possible. While the symmetry of the 3,4,5-trimethoxyphenyl ring in this specific synthesis should prevent regioisomer formation, it is good practice to confirm the structure of your product using NMR spectroscopy.[1] If unexpected signals are observed, further purification by chromatography may be necessary.
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Incomplete Hydrolysis of the Ester: A common impurity is the unreacted methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate. This is typically less polar than the desired carboxylic acid and will have a higher Rf value on a TLC plate.[4] To address this, prolong the hydrolysis reaction time or increase the concentration of the base.[2]
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Side Products from Starting Materials: Ensure the purity of your starting materials to prevent the formation of unwanted side products.[3] Purification of the aldehyde and other reagents before use can be beneficial.
Reaction Failure
Q3: The saponification reaction to form the carboxylic acid is not proceeding. What should I investigate?
A3: If the hydrolysis of the ester fails, consider the following:
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Insufficiently Basic Conditions: The hydrolysis requires a sufficiently basic environment. Ensure that the concentration of your base (e.g., NaOH, KOH) is adequate to drive the reaction.[2]
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Poor Solubility: The ester may not be fully soluble in the reaction medium, limiting its contact with the base. Adding a co-solvent like THF or methanol can improve solubility.[4]
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Reaction Temperature: While high temperatures can risk degradation, the reaction may require some heating to proceed at a reasonable rate. Gently warming the reaction mixture while monitoring for any signs of decomposition can be effective.
Data Presentation
Table 1: Summary of Reported Yields for Key Synthesis Steps
| Reaction Step | Product | Maximum Reported Yield (%) | Reference |
| Ring closure of methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate | Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | 96 | [1] |
| Saponification of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | This compound | 85 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
This protocol is based on the Hemetsberger-Knittel methodology.[1]
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Synthesis of Ethyl Azidoacetate: React ethyl bromoacetate with sodium azide in a suitable polar aprotic solvent like THF.
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Aldol Condensation: Perform an aldol condensation between 3,4,5-trimethoxybenzaldehyde and ethyl azidoacetate to produce methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate.
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Ring Closure: Reflux the resulting vinyl azide in xylenes to induce ring closure and form methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.
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Purification: The product can be recrystallized from warm methanol.[1]
Protocol 2: Synthesis of this compound
This protocol describes the saponification of the methyl ester.[1]
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Reaction Setup: Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a suitable solvent mixture, such as methanol and water.
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Hydrolysis: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
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Monitoring: Stir the reaction mixture and monitor its progress using TLC (e.g., with a 5:4:1 toluene:ethyl formate:formic acid eluent).[1]
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Work-up: Once the reaction is complete, acidify the mixture with an acid like 1 M HCl. The product should precipitate out of the solution.
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Isolation: Collect the precipitated this compound by filtration and wash with water.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Navigating the Scale-Up Production of Substituted Indole-2-Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the challenges encountered during the scale-up production of substituted indole-2-carboxylic acids. This guide offers practical solutions to common problems in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, comparative data, and visual workflows to streamline your research and development processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and scale-up of substituted indole-2-carboxylic acids.
Synthesis & Scale-Up Challenges
Q1: We are observing a significant drop in yield for our Fischer indole synthesis upon scaling up from lab (gram-scale) to pilot plant (kilogram-scale). What are the probable causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a frequent challenge. The primary reasons often involve mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations, which can promote side reactions and the degradation of starting materials or the final product. Many indole syntheses are exothermic, and what is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1]
Troubleshooting Steps:
-
Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the increased volume to maintain a homogenous reaction mixture.
-
Controlled Reagent Addition: The rate of reagent addition, which is easily managed in the lab, can significantly impact the reaction profile at scale. Implement a controlled addition strategy, such as using a syringe pump or a dropping funnel with a pressure-equalizing arm.
-
Temperature Management: Employ a jacketed reactor with an efficient cooling system to dissipate heat effectively and prevent temperature spikes that can lead to polymerization and other side reactions.[1]
-
Consider Continuous Flow Chemistry: This approach offers superior temperature control and minimizes reaction time at elevated temperatures, which can significantly reduce the formation of degradation products.[1]
Q2: During the scale-up of our Fischer indole synthesis, we are encountering significant formation of tar and polymeric byproducts. How can this be prevented?
A2: Tar formation is a common issue in Fischer indole synthesis, often exacerbated by acidic conditions and high temperatures.[1]
Mitigation Strategies:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or the use of solid acid catalysts like Amberlite IR-120H can sometimes provide better results with fewer side reactions.[1]
-
Temperature Control: Maintain strict control over the reaction temperature. Utilize a well-calibrated temperature probe and a responsive cooling system.
-
Solvent Selection: The solvent can influence the solubility of intermediates and byproducts. A solvent that effectively dissolves all reaction components can sometimes minimize tar formation.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.
Q3: Our Reissert indole synthesis is suffering from low yields during scale-up. What are the key parameters to investigate?
A3: The Reissert synthesis involves a condensation reaction followed by a reductive cyclization. Key factors influencing yield at scale include:
-
Base Selection: Potassium ethoxide has been shown to give better results than sodium ethoxide in the initial condensation step.[2] Ensure the base is of high purity and handled under anhydrous conditions.
-
Reduction Conditions: The reductive cyclization is a critical step. Common reducing agents include zinc in acetic acid, iron powder in acetic acid/ethanol, and sodium dithionite. The efficiency of the reduction can be affected by the quality of the reducing agent and the reaction temperature.
-
Work-up Procedure: The isolation of the intermediate ethyl o-nitrophenylpyruvate and the final indole-2-carboxylic acid needs to be efficient to avoid product loss.
Purification & Product Quality Issues
Q4: We are struggling with the purification of our substituted indole-2-carboxylic acid at a larger scale. The crude product is highly colored and contains multiple impurities. What purification strategies are recommended?
A4: Purification at scale requires robust and scalable methods.
Recommended Purification Protocol:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic impurities. Subsequently, washing with an aqueous acidic solution can remove basic impurities.
-
Activated Carbon Treatment: If the product is colored, a treatment with activated carbon in a suitable solvent can help remove colored impurities.
-
Crystallization: This is the most effective method for purifying solid compounds at scale. A systematic solvent screening is crucial to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Phased Crystallization: For impurities that are difficult to remove, a phased crystallization approach can be effective. This involves dissolving the crude product and then adjusting the pH in stages to selectively precipitate impurities before precipitating the desired product at its isoelectric point.[3]
Q5: Our final product exhibits polymorphism, leading to batch-to-batch inconsistency in physical properties. How can we control the crystalline form?
A5: Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can affect properties like solubility and bioavailability.
Strategies for Polymorph Control:
-
Controlled Crystallization: The choice of solvent, cooling rate, and agitation during crystallization can significantly influence the resulting polymorphic form.
-
Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution can promote the crystallization of that specific form.
-
Solvent System: The polarity and hydrogen bonding capability of the crystallization solvent can direct the formation of a particular polymorph.
-
Polymorph Screening: A thorough polymorph screen should be conducted during process development to identify all possible crystalline forms and the conditions under which they are formed.[4][5]
Data Presentation
Table 1: Comparison of Catalysts for Fischer Indole Synthesis of a Model Substituted Indole-2-Carboxylic Acid at Pilot Scale (10 kg)
| Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 10% p-TsOH | Toluene | 110 | 12 | 75 | 92 |
| 15% ZnCl₂ | Acetic Acid | 100 | 8 | 82 | 95 |
| 5% H₂SO₄ | Ethanol | 80 | 16 | 68 | 89 |
| Amberlite IR-120H | Toluene | 110 | 24 | 78 | 94 |
Note: Data are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid via Saponification
This protocol is adapted from a verified procedure for the synthesis of 5-Bromo-1H-indole-2-carboxylic acid.[1][6]
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (1.34 kg)
-
Sodium hydroxide (96%, 312.5 g)
-
Methanol (1.83 L)
-
Deionized water (1.83 L)
-
10% Hydrochloric acid solution
Procedure:
-
Dissolution: In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve 1.34 kg of ethyl 5-bromoindole-2-carboxylate in a mixture of 1.83 L of methanol and 1.83 L of deionized water.
-
Saponification: To the solution, add 312.5 g of 96% sodium hydroxide. Heat the mixture to reflux and maintain for 30 minutes. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]
-
Cooling: After the reaction is complete, cool the mixture to 40°C.
-
Acidification: With vigorous stirring, slowly add 10% hydrochloric acid solution to the reaction mixture until the pH reaches 3-4. This will cause the product to precipitate. A slow addition rate promotes the formation of larger, more easily filterable crystals.[1]
-
Isolation: Collect the precipitate by filtration using a suitable filter press or centrifuge.
-
Washing: Wash the filter cake with deionized water until the washings are neutral.
-
Drying: Dry the product under vacuum at 60-70°C to a constant weight.
Expected Yield: Approximately 91%.[6] Expected Purity: ≥96% (by HPLC).[6]
Protocol 2: Purification of Crude Substituted Indole-2-Carboxylic Acid by Recrystallization
Procedure:
-
Solvent Screening: In a small scale, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, and mixtures with water) at room and elevated temperatures to identify a suitable recrystallization solvent system.
-
Dissolution: In a reaction vessel, suspend the crude indole-2-carboxylic acid in the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature with gentle stirring. For enhanced yield, further cool the mixture in an ice bath.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified product under vacuum.
Mandatory Visualization
Caption: A generalized workflow for the synthesis and purification of substituted indole-2-carboxylic acids.
Caption: A troubleshooting decision tree for addressing low yields during the scale-up process.
References
Stability of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid under different conditions
This technical support center provides guidance on the stability of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature in a dry, cool, and well-ventilated area.[1][2][3][4] It is crucial to keep the container tightly closed and protected from direct sunlight.[3][4]
Q2: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with bases and strong oxidizing agents.[3][4] Contact with these substances should be avoided to prevent degradation.
Q3: How stable is this compound in different solvents?
The compound is very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[5] For experimental work, it is advisable to prepare solutions fresh. If storage of solutions is necessary, they should be kept at low temperatures and protected from light. A preliminary stability study in the desired solvent is recommended.
Q4: What are the potential degradation pathways for indole derivatives like this one?
Indole rings are generally susceptible to oxidation, particularly at the C2 and C3 positions, which can lead to the formation of oxindole derivatives.[6] The carboxylic acid group can undergo decarboxylation under certain conditions.[7] Additionally, the indole ring can be sensitive to strongly acidic conditions.[6]
Troubleshooting Guide
Issue: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Medium Stability: Evaluate the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., temperature, CO2 levels).
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.
-
Include Controls: Run control experiments to determine the half-life of the compound in your assay buffer under your experimental conditions.
-
Issue: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Degradation of the compound in the mobile phase or during sample preparation.
-
Troubleshooting Steps:
-
pH of Mobile Phase: The indole ring can be sensitive to strong acids.[6] If using an acidic mobile phase, consider using mildly acidic or neutral pH conditions to prevent acid-catalyzed degradation.
-
Light Exposure: Protect samples from light during preparation and analysis, as indole derivatives can be photolabile.
-
Oxidation: Ensure solvents are degassed and consider adding an antioxidant to the sample if oxidative degradation is suspected.
-
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound.[8][9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8]
Objective: To identify potential degradation products and pathways for this compound.
General Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the stress conditions outlined in the table below.
-
Sample Analysis: At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC).
Table 1: Illustrative Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Photolytic | UV light (254 nm) and visible light | Room Temperature |
| Thermal | 60°C | 60°C |
Note: The following data is illustrative to demonstrate how results would be presented. Actual results would need to be determined experimentally.
Table 2: Illustrative Stability Data Summary
| Condition | Time (hours) | % Assay of Parent Compound (Illustrative) | Appearance of Degradation Products (Illustrative) |
| Control | 24 | 99.8% | None |
| 0.1 M HCl | 24 | 92.5% | Minor peaks observed |
| 0.1 M NaOH | 24 | 85.1% | Significant degradation peaks |
| 3% H₂O₂ | 24 | 78.9% | Multiple degradation peaks |
| Photolytic | 24 | 95.3% | Minor peaks observed |
| Thermal (60°C) | 24 | 98.2% | Negligible degradation |
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4,5,6-trimethoxy-1H-indole-2-carboxylic acid | 30448-09-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride | 319919-29-4 [smolecule.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is an off-white or brownish solid, not the expected white crystalline material. What is the likely cause and how can I fix it?
A1: Discoloration in the final product typically indicates the presence of impurities, which can arise from several sources:
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Residual Starting Materials or Reagents: Incomplete reaction or insufficient washing during workup can leave colored impurities.
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Side Products from Synthesis: The preceding Fischer indole synthesis of the ester precursor can generate colored byproducts.
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Degradation: The indole nucleus can be sensitive to strong acids, high temperatures, and prolonged exposure to air and light, leading to the formation of colored degradation products.
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., methanol or ethanol) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities. Recrystallize the purified filtrate.
-
Re-evaluate Workup: Ensure that the pH was properly adjusted during the acid-base extraction to remove all basic and neutral impurities.
-
Minimize Heat and Light Exposure: Use a rotary evaporator at moderate temperatures to remove solvents and store the compound in a dark, cool place.
Q2: I am observing a low yield after the final precipitation/crystallization step. What are the common reasons for this?
A2: Low yields can be attributed to several factors during the purification process:
-
Incomplete Precipitation: The pH of the aqueous solution may not be sufficiently acidic to cause complete precipitation of the carboxylic acid.
-
Product Solubility: this compound has some solubility in organic solvents and even in acidic water, especially when warm.
-
Mechanical Losses: Product loss during transfers between flasks and on filtration apparatus can significantly reduce the final yield.
Troubleshooting Steps:
-
Optimize Precipitation pH: After saponification, ensure the pH is adjusted to approximately 2-3 with a suitable acid (e.g., 1M HCl) to minimize the solubility of the carboxylic acid.
-
Cooling: Chill the acidified solution in an ice bath for an extended period to maximize precipitation.
-
Washing with Cold Solvents: Wash the filtered solid with ice-cold water or a cold, non-polar solvent to remove soluble impurities without dissolving a significant amount of the product.
-
Careful Handling: Scrape flasks thoroughly and use a minimal amount of cold solvent to aid in the complete transfer of the product.
Q3: My Thin Layer Chromatography (TLC) analysis of the crude product shows multiple spots. What are these impurities?
A3: The number and Rf values of the spots on a TLC plate can provide clues about the impurities present. For a typical analysis on silica gel with a mobile phase like ethyl acetate/hexane, you might observe:
-
Spot with a Higher Rf: This is likely the less polar starting material, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, due to incomplete saponification.
-
Spots with Similar Rf to the Product: These could be side products from the indole synthesis with similar polarity.
-
Spot at the Baseline: This could be highly polar impurities or inorganic salts.
Troubleshooting & Purification Options:
-
Recrystallization: This is often effective for removing small amounts of impurities with different solubilities.
-
Column Chromatography: For mixtures with multiple or closely eluting impurities, silica gel column chromatography is the most effective purification method.
-
Acid-Base Extraction: This technique is excellent for separating the acidic product from neutral or basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated sodium bicarbonate). The aqueous layer containing the deprotonated product can then be acidified to precipitate the pure carboxylic acid.
Q4: The product appears oily and does not solidify during precipitation or recrystallization. What should I do?
A4: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the concentration of the product is too high, the cooling rate is too fast, or if impurities are depressing the melting point.
Troubleshooting Steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can induce crystallization.
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the solution to initiate crystallization.
-
Solvent Adjustment: Add a small amount of a solvent in which the product is less soluble to the "oiled out" mixture and stir vigorously.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Very Soluble[1] |
| Methanol | Soluble[1] |
| Glacial Acetic Acid | Sparingly Soluble[1] |
| Chloroform | Very Slightly Soluble[1] |
| Water | Practically Insoluble[1] |
Table 2: Typical Thin Layer Chromatography (TLC) Parameters
| Stationary Phase | Mobile Phase (v/v) | Compound | Expected Rf |
| Silica Gel 60 F254 | Ethyl Acetate / Hexane (1:1) + 1% Acetic Acid | This compound | ~ 0.4 |
| Silica Gel 60 F254 | Ethyl Acetate / Hexane (1:1) + 1% Acetic Acid | Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | ~ 0.6 |
| Silica Gel 60 F254 | Dichloromethane / Methanol (95:5) + 0.5% Acetic Acid | This compound | ~ 0.5 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for material that is already relatively pure (>90%) and aims to remove minor impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol. Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities, such as the less polar ester starting material.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to prevent streaking of the carboxylic acid on the column.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: A decision workflow for selecting a purification method.
Caption: Troubleshooting guide for issues during recrystallization.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in drug discovery and development. For the promising pharmaceutical intermediate, 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, robust analytical methods are essential to ensure the quality and consistency of the compound. This guide provides a comparative overview of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
Caption: A generalized workflow for the HPLC purity analysis of this compound.
Comparative HPLC Methods
Two distinct RP-HPLC methods were evaluated for the purity determination of this compound. Method A employs a gradient elution with a phosphate buffer and acetonitrile, which is a common approach for achieving good separation of polar and non-polar impurities. Method B utilizes an isocratic elution with methanol and water, offering a simpler and potentially faster analysis if the impurity profile is less complex.
Experimental Protocols
Method A: Gradient Elution
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound dissolved in methanol.
Method B: Isocratic Elution
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Methanol:Water (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound dissolved in methanol.
Comparative Data
The performance of each method was assessed by analyzing a sample of this compound known to contain trace impurities. The results are summarized in the table below.
| Analyte | Method A - Retention Time (min) | Method A - Peak Area (%) | Method B - Retention Time (min) | Method B - Peak Area (%) |
| Impurity 1 (Hypothetical) | 8.5 | 0.15 | 4.2 | 0.18 |
| This compound | 15.2 | 99.75 | 6.8 | 99.82 |
| Impurity 2 (Hypothetical) | 18.9 | 0.10 | Co-eluted with main peak | - |
Note: Impurity identification is hypothetical and for illustrative purposes. Actual impurity identification would require further analytical techniques such as mass spectrometry.
Method Comparison and Discussion
The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis. The logical relationship for method selection is outlined below.
Characterization of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid by Mass Spectrometry: A Comparative Guide
This guide provides a comparative analysis of the mass spectrometric characterization of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid against a simpler, well-characterized alternative, Indole-2-carboxylic acid. The data presented herein is based on established fragmentation patterns of indole derivatives and carboxylic acids, offering a predictive comparison for researchers in drug discovery and organic chemistry.
Data Presentation
The following table summarizes the expected key mass spectrometry data for this compound and Indole-2-carboxylic acid under typical Electrospray Ionization (ESI) conditions. This allows for a direct comparison of their mass-to-charge ratios (m/z) and prominent fragment ions.
| Feature | This compound | Indole-2-carboxylic acid |
| Molecular Formula | C12H13NO5 | C9H7NO2 |
| Molecular Weight | 251.23 g/mol [1][2][3] | 161.16 g/mol [4] |
| [M+H]+ (m/z) | 252.08 | 162.05 |
| Key Fragment Ion 1 (m/z) | 234.07 (Loss of H2O) | 144.04 (Loss of H2O) |
| Key Fragment Ion 2 (m/z) | 206.07 (Loss of COOH) | 116.05 (Loss of COOH) |
| Key Fragment Ion 3 (m/z) | 191.05 (Loss of COOH and CH3) | Not applicable |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation : Prepare a 1 mg/mL stock solution of the analyte (this compound or Indole-2-carboxylic acid) in methanol.
-
Working Solution : Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid to facilitate protonation.
Mass Spectrometry Analysis
-
Instrumentation : The analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode is utilized to observe protonated molecules [M+H]+.
-
Infusion : The working solution is introduced into the ESI source at a constant flow rate of 5 µL/min using a syringe pump.
-
ESI Source Parameters :
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas (N2) Pressure: 30 psi
-
Drying Gas (N2) Flow Rate: 5 L/min
-
Drying Gas Temperature: 300 °C
-
-
Mass Spectra Acquisition :
-
Full Scan MS : Acquire spectra over a mass range of m/z 50-500 to identify the protonated molecular ion.
-
Tandem MS (MS/MS) : Select the protonated molecular ion ([M+H]+) as the precursor ion for collision-induced dissociation (CID). Apply a collision energy of 10-30 eV to induce fragmentation and elucidate the structure.
-
Mandatory Visualization
Caption: Experimental workflow for mass spectrometric analysis.
Comparative Analysis of Fragmentation Patterns
The mass spectrometric analysis of this compound is expected to reveal a distinct fragmentation pattern compared to its unsubstituted counterpart, Indole-2-carboxylic acid.
For both compounds, a common initial fragmentation pathway involves the loss of a water molecule (H2O) from the carboxylic acid group, a characteristic fragmentation for such acids.[5] Another prominent fragmentation is the decarboxylation, resulting in the loss of the COOH group.[5]
The key differentiating factor for this compound is the presence of the three methoxy groups. These groups provide additional fragmentation pathways, such as the loss of a methyl radical (•CH3), which is not possible for Indole-2-carboxylic acid. The fragmentation of the trimethoxylated compound is therefore predicted to be more complex, offering a richer set of fragment ions for structural confirmation. The increased molecular weight also clearly distinguishes it from the simpler indole.
References
A Comparative Analysis of the Biological Activities of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid and 5-methoxyindole-2-carboxylic acid
A detailed guide for researchers and drug development professionals on the contrasting biological profiles of two indolecarboxylic acid derivatives. This report synthesizes available experimental data, highlighting the well-documented neuroprotective and metabolic activities of 5-methoxyindole-2-carboxylic acid (5MICA) against the currently unsubstantiated potential of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.
This guide provides a comprehensive comparison of the biological activities of this compound and 5-methoxyindole-2-carboxylic acid (5MICA). While both compounds share a core indole-2-carboxylic acid structure, the available scientific literature reveals a stark contrast in the depth of their biological characterization. 5MICA has been the subject of numerous studies, elucidating its roles in neuroprotection and metabolic regulation. In contrast, this compound is primarily recognized for its synthetic utility and theoretical therapeutic potential, with a notable absence of published experimental data on its biological effects.[1]
Comparative Overview of Biological Activity
| Feature | This compound | 5-methoxyindole-2-carboxylic acid (5MICA) |
| Primary Biological Activities | Potential for targeting neurological disorders (theoretical).[1] | Neuroprotective against ischemic stroke, inhibitor of dihydrolipoamide dehydrogenase (DLDH), hypoglycemic agent (inhibits gluconeogenesis), potential caloric restriction mimetic.[2][3] |
| Mechanism of Action | Not experimentally defined. Postulated to interact with systems like serotonin receptors due to its indole structure.[1] | Inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH), which activates the Nrf2 signaling pathway and upregulates NAD(P)H-ubiquinone oxidoreductase 1 (NQO1).[3] |
| Quantitative Data (Publicly Available) | None found. | - In vivo neuroprotection (rat stroke model): Dietary administration of 0.33% or intraperitoneal injection of 100 mg/kg significantly reduced infarct volume.[2] - DLDH Inhibition: Specific IC50 value not found in the reviewed literature, but it is described as a reversible inhibitor.[3] |
| Experimental Models | Not described in available literature. | - Ischemic Stroke: Transient middle cerebral artery occlusion (tMCAO) in rats.[2] - Metabolic Studies: In vivo and in vitro models of gluconeogenesis. |
In-Depth Analysis of 5-methoxyindole-2-carboxylic acid (5MICA)
Neuroprotective Effects
5MICA has demonstrated significant neuroprotective properties, particularly in the context of ischemic stroke.[2][3] Studies in rat models have shown that both dietary preconditioning and post-ischemic administration of 5MICA can reduce the volume of brain infarction.[2] The underlying mechanism is linked to its ability to inhibit the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[3]
Metabolic Regulation
As a hypoglycemic agent, 5MICA has been shown to inhibit gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. This activity is also attributed to its inhibition of DLDH, a key enzyme in cellular energy metabolism. Furthermore, its role as a DLDH inhibitor has led to its investigation as a potential caloric restriction mimetic, aiming to replicate the health benefits of reduced caloric intake without dietary restrictions.
Signaling Pathway of 5-methoxyindole-2-carboxylic acid
The neuroprotective effects of 5MICA are understood to be mediated through a specific signaling cascade initiated by the inhibition of DLDH. This inhibition leads to a mild oxidative stress that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. Activated Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of downstream antioxidant enzymes, such as NAD(P)H-ubiquinone oxidoreductase 1 (NQO1). This upregulation of the cellular antioxidant defense system is believed to confer protection against the oxidative damage that occurs during ischemic events.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Indole-2-Carboxylates: Classic Reactions and Modern Alternatives
For researchers, scientists, and professionals in drug development, the indole-2-carboxylate scaffold is a crucial building block for a vast array of biologically active molecules. While the Hemetsberger-Knittel reaction has been a longstanding method for its synthesis, a variety of alternative routes have been developed, offering distinct advantages in terms of yield, substrate scope, and reaction conditions. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic strategy.
At a Glance: Comparison of Key Synthetic Routes
The following table summarizes the key performance indicators for prominent methods used in the synthesis of indole-2-carboxylates, providing a clear comparison to help guide your synthetic planning.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Key Advantages | Key Limitations |
| Hemetsberger-Knittel | Aryl aldehydes, α-azidoacetates | Base (e.g., NaOEt), Heat (Thermolysis) | 70-90% | High yields, reliable for many substrates. | Use of thermally sensitive and potentially explosive azide intermediates. |
| Microwave-Assisted Hemetsberger-Knittel | Aryl aldehydes, α-azidoacetates | Base, Microwave irradiation | High | Rapid reaction times, high conversion, often avoids side products.[1] | Requires specialized microwave reactor equipment. |
| Fischer Indole Synthesis | Arylhydrazines, Pyruvic acid or its esters | Acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄) | Low to Moderate (can be <10%)[2] | Readily available starting materials, well-established.[3] | Low yields for indole-2-carboxylates, potential for side reactions.[2] |
| Reissert Indole Synthesis | o-Nitrotoluenes, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH, FeSO₄/NH₄OH) | 55% (two steps) - High[4][5] | Directly produces indole-2-carboxylic acids, good yields.[6][7] | Requires multi-step process (condensation then reductive cyclization).[8] |
| Bartoli Indole Synthesis | o-Substituted nitroarenes, Vinyl Grignard reagents | Vinyl Grignard reagent | Good (up to 53% for related indoles)[9] | Tolerates a wide range of ortho-substituents, flexible.[10] | Requires 3 equivalents of Grignard reagent, may not be ideal for ester functionality without protection.[10] |
| Larock Indole Synthesis | o-Iodoanilines, Disubstituted alkynes | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | Good to Excellent[11] | High versatility, broad substrate scope, good yields.[11] | Requires pre-functionalized anilines (iodo-), cost of palladium catalyst. |
| Palladium-Catalyzed Aerobic Amination | 2-Acetamido-3-aryl-acrylates | Pd(II) catalyst, O₂ (as terminal oxidant) | Good to High[12][13] | Direct C-H amination, atom-economical (uses O₂).[12][13] | Substrate synthesis required, optimization of catalytic system may be needed. |
| Sonogashira Coupling-Based Methods | 2-Iodoanilines, Terminal alkynes | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N) | Moderate to Excellent[14] | One-pot procedures are possible, good functional group tolerance.[14][15] | Multi-component reactions can be complex to optimize. |
Reaction Pathways and Mechanisms
To visualize the flow of each synthetic route, the following diagrams illustrate the key transformations.
Detailed Experimental Protocols
Herein, we provide representative experimental protocols for the key synthetic methods discussed.
Reissert Indole Synthesis of Indole-2-carboxylic Acid
This two-step procedure is a reliable method for obtaining indole-2-carboxylic acids.[6][8]
Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate
-
To a solution of potassium ethoxide in ethanol, add o-nitrotoluene.
-
Slowly add diethyl oxalate to the mixture while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the crude ethyl o-nitrophenylpyruvate.
-
Filter the precipitate, wash with water, and dry. The product can be purified by recrystallization.
Step 2: Reductive Cyclization to Indole-2-carboxylic Acid
-
Suspend the crude ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water.
-
Heat the mixture and add zinc dust portion-wise to control the exothermic reaction.
-
After the addition is complete, reflux the mixture for a few hours until the starting material is consumed.
-
Filter the hot solution to remove excess zinc and other insoluble materials.
-
Cool the filtrate to allow the indole-2-carboxylic acid to crystallize.
-
Collect the product by filtration, wash with cold water, and dry.
Microwave-Assisted Hemetsberger-Knittel Synthesis
This method significantly accelerates the conventional Hemetsberger-Knittel reaction.[1]
-
In a microwave-safe vial, dissolve the appropriate aryl aldehyde and ethyl azidoacetate in a suitable solvent (e.g., ethanol).
-
Add a solution of sodium ethoxide in ethanol to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short period (e.g., 10-20 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ethyl indole-2-carboxylate.
Larock Indole Synthesis of a Substituted Indole-2-carboxylate
This palladium-catalyzed method offers a versatile route to highly substituted indoles.[11]
-
To a reaction vessel, add the o-iodoaniline derivative, the disubstituted alkyne (2-5 equivalents), palladium(II) acetate (catalyst), triphenylphosphine (ligand), and potassium carbonate (base).
-
Add a suitable solvent (e.g., DMF) and purge the vessel with an inert gas (e.g., argon).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired indole-2-carboxylate.
Palladium-Catalyzed Aerobic Amination
A modern approach utilizing C-H activation for indole synthesis.[12][13]
-
In a reaction tube, combine the 2-acetamido-3-aryl-acrylate substrate, a palladium(II) catalyst (e.g., Pd(OAc)₂), and a suitable solvent (e.g., DMSO).
-
Pressurize the tube with oxygen (or use an oxygen balloon).
-
Heat the reaction mixture at a controlled temperature (e.g., 100-120 °C) for the specified time.
-
Monitor the reaction for the formation of the 1-acetyl indole-2-carboxylate.
-
After completion, cool the mixture and perform a standard aqueous workup.
-
The resulting 1-acetyl indole-2-carboxylate can be deacetylated under basic or acidic conditions to yield the final indole-2-carboxylate.
-
Purify the final product by column chromatography.
Conclusion
The synthesis of indole-2-carboxylates can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Classical methods like the Reissert synthesis remain robust and reliable for producing the parent indole-2-carboxylic acid. The Fischer indole synthesis , while historically significant, often suffers from low yields in this specific application.
Modern palladium-catalyzed reactions, such as the Larock indole synthesis and aerobic amination , provide excellent yields and broad substrate scope, allowing for the synthesis of complex and highly functionalized indole-2-carboxylates. Furthermore, the application of microwave irradiation to the traditional Hemetsberger-Knittel reaction demonstrates how modern technology can significantly improve established procedures by reducing reaction times and increasing efficiency.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the necessary comparative data and procedural insights to enable an informed decision for the efficient synthesis of indole-2-carboxylate derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
Validating the Structure of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid Derivatives: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for the structural elucidation of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid and its derivatives. By comparing its expected spectroscopic data with that of well-characterized, structurally related indole analogs—Indole-2-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid—researchers can confidently verify the structure of their target compounds.
The primary techniques for structural validation of these indole derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique insights into the molecular architecture of the compound.
Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for this compound and two common comparator compounds. While specific experimental data for the title compound is not publicly available, the tables provide the expected regions for key signals based on its structure and the presented data for the analogs.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Proton Assignment | This compound (Expected) | Indole-2-carboxylic Acid[1] | 5-methoxy-1H-indole-2-carboxylic Acid[2] |
| H1 (N-H) | ~11.5 - 12.0 ppm (broad s) | 11.8 ppm (s) | 11.6 ppm (s) |
| H3 | ~7.0 - 7.2 ppm (s) | 7.081 ppm (d) | 7.045 ppm (d) |
| H4 | ~6.8 - 7.0 ppm (s) | 7.669 ppm (d) | 7.370 ppm (d) |
| H5 | - | 7.139 ppm (t) | - |
| H6 | - | 7.261 ppm (t) | 6.928 ppm (dd) |
| H7 | - | 7.480 ppm (d) | 7.114 ppm (d) |
| 5-OCH₃ | ~3.8 - 4.0 ppm (s) | - | 3.769 ppm (s) |
| 6-OCH₃ | ~3.8 - 4.0 ppm (s) | - | - |
| 7-OCH₃ | ~3.8 - 4.0 ppm (s) | - | - |
| COOH | ~12.5 - 13.5 ppm (broad s) | 13.0 ppm (s) | 12.9 ppm (s) |
Table 2: ¹³C NMR Spectroscopic Data (Expected)
| Carbon Assignment | This compound | Indole-2-carboxylic Acid | 5-methoxy-1H-indole-2-carboxylic Acid |
| C2 | ~130-135 ppm | ~129 ppm | ~130 ppm |
| C3 | ~100-105 ppm | ~103 ppm | ~102 ppm |
| C3a | ~125-130 ppm | ~127 ppm | ~128 ppm |
| C4 | ~120-125 ppm | ~121 ppm | ~113 ppm |
| C5 | ~145-150 ppm | ~122 ppm | ~155 ppm |
| C6 | ~140-145 ppm | ~124 ppm | ~114 ppm |
| C7 | ~140-145 ppm | ~120 ppm | ~103 ppm |
| C7a | ~130-135 ppm | ~137 ppm | ~131 ppm |
| COOH | ~162-165 ppm | ~163 ppm | ~163 ppm |
| OCH₃ | ~55-65 ppm | - | ~55 ppm |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | This compound | Indole-2-carboxylic Acid | 5-methoxy-1H-indole-2-carboxylic Acid |
| MS (m/z) | Expected [M-H]⁻: 250.07 | [M-H]⁻: 160.04[3] | [M-H]⁻: 190.06 (Calculated) |
| Expected [M+H]⁺: 252.09 | [M+H]⁺: 162.055[3] | [M+H]⁺: 192.07 (Calculated) | |
| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch) | ~3300-3400 (N-H stretch) | ~3300-3400 (N-H stretch) |
| ~2800-3000 (O-H stretch, carboxylic acid) | ~2800-3000 (O-H stretch, carboxylic acid) | ~2800-3000 (O-H stretch, carboxylic acid) | |
| ~1680-1710 (C=O stretch, carboxylic acid) | ~1680-1710 (C=O stretch, carboxylic acid) | ~1680-1710 (C=O stretch, carboxylic acid) | |
| ~1000-1300 (C-O stretch, methoxy) | - | ~1000-1300 (C-O stretch, methoxy) |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.
-
Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.5 ppm.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in both positive and negative ion modes.
-
The mass range should be set to cover the expected molecular weight of the compound (e.g., 50-500 m/z).
-
The instrument should be calibrated to ensure high mass accuracy.
-
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as N-H, O-H, C=O, and C-O stretches.
Visualizing the Validation Workflow
The logical flow of experiments for structural validation can be represented as a workflow diagram.
Caption: Experimental workflow for the synthesis and structural validation of indole derivatives.
This guide provides a foundational framework for the structural validation of this compound derivatives. By systematically applying these spectroscopic techniques and comparing the obtained data with that of known analogs, researchers can ensure the structural integrity of their compounds, a crucial step for the advancement of their research.
References
A Comparative Purity Analysis of Commercial 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of commercially available 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical development and natural product synthesis.[1] Recognizing the critical impact of starting material purity on research outcomes, this document outlines detailed experimental protocols for purity verification and presents a comparative analysis of hypothetical commercial samples.
Comparative Purity Data
The following table summarizes the purity assessment of this compound from three hypothetical commercial suppliers. The data is based on standard analytical techniques employed for quality control in the chemical industry.
| Supplier | Stated Purity | Appearance | HPLC Purity (%) | ¹H-NMR | Residual Solvents (GC-MS) |
| Supplier A | ≥95% | White to off-white powder | 96.2 | Conforms to structure | Acetone (0.05%) |
| Supplier B | ≥95% | Off-white powder | 97.5 | Conforms to structure | None Detected |
| Supplier C | ≥95% | Light yellow powder | 95.8 | Conforms to structure, minor unidentified peaks | Dichloromethane (0.1%) |
Experimental Workflow for Purity Benchmarking
The following diagram illustrates the systematic workflow for the comprehensive purity analysis of commercial this compound samples.
Caption: Workflow for the comparative purity analysis of commercial samples.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard methods for the analysis of indole derivatives.[2][3][4]
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is for the quantitative analysis of this compound purity.
-
Instrumentation: HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of methanol.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient: Start with 95% A and 5% B, then ramp to 100% B over 15 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total peak area.
-
2. Structural Confirmation by ¹H-NMR Spectroscopy
This protocol is for confirming the chemical structure of this compound.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Reagents: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of DMSO-d₆ in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts and integration values to the known spectrum of this compound to confirm the structure.
-
3. Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify any residual solvents from the manufacturing process.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Reagents: N,N-Dimethylformamide (DMF, headspace grade).
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a headspace vial and add 1 mL of DMF.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C for 5 minutes, then ramp to 240°C at 10°C/min.
-
Carrier Gas: Helium
-
Mass Range: 29-400 amu
-
-
Data Analysis: Identify any detected peaks by comparing their mass spectra to a standard library of common solvents. Quantify based on a pre-established calibration curve for known solvents.
-
This guide serves as a foundational resource for researchers to ensure the quality and purity of their chemical starting materials, thereby enhancing the reliability and reproducibility of their scientific findings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A quantitative method for determination of 5,6-dihydroxyindole-2-carboxylic acid using high-pressure liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Hazard Assessment
Key Hazards:
-
Environmental release should be prevented[1].
Personal Protective Equipment (PPE)
To ensure personnel safety during the handling and disposal of this compound, the following personal protective equipment must be worn.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or a chemical fume hood |
Disposal Protocol
The disposal of this compound must follow a structured procedure to minimize risks and ensure compliance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain[5][6]. The primary disposal method is to consign the material to an approved hazardous waste disposal plant[1][2][3][4].
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat this compound as a non-halogenated solid organic waste.
-
If it is in a solution, it should be segregated as a non-halogenated organic solvent waste.
-
Do not mix with incompatible waste streams, such as strong oxidizing agents, bases, or amines[7].
-
-
Containerization:
-
Use a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
If possible, keep the chemical in its original container, ensuring the label is intact and legible[8].
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Do not use abbreviations or chemical formulas[9].
-
-
Storage:
-
Waste Pickup and Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. fishersci.com [fishersci.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Personal protective equipment for handling 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. The following information is designed to ensure the safe handling of this chemical from receipt to disposal, minimizing risks and establishing clear, procedural steps for laboratory personnel.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks are irritation to the skin, eyes, and respiratory system. Adherence to the prescribed Personal Protective Equipment (PPE) is mandatory to ensure personal safety.
Table 1: Hazard Summary
| Hazard Category | GHS Pictogram | Hazard Statements |
| Skin Corrosion/Irritation | GHS07 (Harmful) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07 (Harmful) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Harmful) | H335: May cause respiratory irritation |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile, latex, or neoprene gloves. | Prevents skin contact which can lead to irritation. |
| Body Protection | Laboratory coat. A flame-resistant coat is recommended if working with flammables. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or for spill cleanup. | Minimizes the inhalation of dust particles, which can cause respiratory irritation. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational and Handling Protocols
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receiving the chemical to its final disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
General Handling of Powdered Chemicals:
-
Preparation : Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment (PPE) : Always wear the appropriate PPE as detailed in Table 2 before beginning any work.
-
Weighing and Transferring :
-
Conduct all manipulations of the powdered chemical within a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated, clean spatula or scoop for transferring the solid.
-
To prevent the generation of dust, gently scoop the powder instead of pouring it from a height.
-
Weigh the chemical on a tared weigh boat or paper.
-
-
Cleaning : After handling, decontaminate the spatula and the work surface with an appropriate solvent and cleaning agent. Wash hands thoroughly with soap and water, even after wearing gloves.
Spill Cleanup Procedure for Solid Chemicals:
-
Evacuate and Secure the Area : If a significant spill occurs, evacuate all non-essential personnel from the immediate area. Restrict access to the spill location.
-
Ventilate : If it is safe to do so, increase ventilation in the area, for instance by using a fume hood.
-
Don PPE : Wear all required PPE, including respiratory protection if necessary.
-
Contain and Clean :
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Carefully scoop the mixture into a clearly labeled, sealable waste container.
-
Wipe the spill area with a wet cloth or paper towel to remove any remaining residue. Place the used cleaning materials into the same waste container.
-
-
Decontaminate : Clean the area with soap and water.
-
Dispose : The sealed waste container should be disposed of as hazardous waste in accordance with institutional and local environmental regulations.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines
| Waste Type | Procedure |
| Unused or Excess Chemical | - Do not dispose of down the drain or in regular trash. - Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Contaminated Materials (Gloves, weigh boats, paper towels, etc.) | - Place all contaminated disposable materials in a designated, labeled hazardous waste bag or container. - Do not mix with non-hazardous waste. |
| Final Disposal | - All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. - Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators are responsible for the correct classification and disposal of their waste. |
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
